1-(2-Methylbutanoyl)piperidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
1-(2-methylbutanoyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-3-8(2)10(13)12-6-4-5-9(7-12)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYPWZQLAHUGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 1-(2-Methylbutanoyl)piperidine-3-carboxylic Acid
[1]
Executive Summary & Chemical Identity[1][2]
Target Molecule: 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid Core Scaffold: Nipecotic Acid (Piperidine-3-carboxylic acid) Functionalization: N-acylation with a branched short-chain fatty acid.[1] Applications: This compound serves as a critical intermediate in the synthesis of GABA uptake inhibitors (analogous to Tiagabine precursors) and is structurally related to piperidine-based insect repellents (e.g., Icaridin analogs).[1]
This guide details two distinct synthetic pathways:
-
Route A (Industrial/Scalable): Schotten-Baumann acylation using acid chlorides.[1]
-
Route B (Medicinal Chemistry/Precision): Peptide coupling using activated esters to preserve stereochemical integrity.
Chemical Structure Analysis
The molecule possesses two potential stereocenters:[2]
-
C3 of Piperidine: The nipecotic acid core (typically the (S)-enantiomer is bioactive in GABA contexts).[1][3][4]
-
C2 of the Acyl Chain: The 2-methylbutanoyl group (chiral center at the methyl branch).
Note: Unless specific chiral starting materials are used, the synthesis described below yields a mixture of diastereomers.
Synthesis Route A: The Modified Schotten-Baumann Protocol
Best for: Scale-up (>10g), cost-efficiency, and robust substrates.[1]
Mechanism
This method utilizes 2-methylbutyryl chloride as the electrophile. The reaction can be performed directly on the nipecotic acid (zwitterion) in alkaline aqueous media, or more cleanly on the nipecotic acid ester followed by hydrolysis. We recommend the Ester-Route for high-purity applications to avoid oligomerization side products.[1]
Step-by-Step Protocol
Phase 1: Ester Protection (If starting from free acid)
If purchasing Ethyl Nipecotate, skip to Phase 2.[1]
-
Reagents: Nipecotic acid (1.0 eq), Thionyl Chloride (
, 1.2 eq), Ethanol (solvent).[1] -
Procedure: Suspend nipecotic acid in absolute ethanol at 0°C. Add
dropwise (Exothermic!). Reflux for 4 hours. -
Workup: Concentrate in vacuo. The residue is Ethyl Nipecotate Hydrochloride.
Phase 2: N-Acylation[1]
-
Setup: Dissolve Ethyl Nipecotate HCl (10 mmol) in Dichloromethane (DCM, 50 mL).
-
Base Addition: Add Triethylamine (
, 22 mmol) to liberate the free amine and scavenge HCl. Cool to 0°C. -
Acylation: Add 2-methylbutyryl chloride (11 mmol) dropwise over 20 minutes.
-
Critical Control Point: Maintain temperature <5°C to prevent bis-acylation or racemization.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).[1]
-
Workup: Wash organic layer with 1M HCl (removes unreacted amine), then Sat.
(removes acid chloride byproducts), then Brine.[1] Dry over and concentrate.-
Intermediate: Ethyl 1-(2-methylbutanoyl)piperidine-3-carboxylate.[1]
-
Phase 3: Ester Hydrolysis[1]
Synthesis Route B: Activated Ester Coupling
Best for: Library synthesis, preventing racemization of sensitive chiral centers, or if the acid chloride is unavailable.
Mechanism
Uses EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to activate 2-methylbutanoic acid in situ.[1]
Step-by-Step Protocol
-
Activation: In a round-bottom flask, dissolve 2-methylbutanoic acid (1.0 eq) in DMF (dry). Add EDC.HCl (1.1 eq) and HOBt (1.1 eq).[1] Stir for 30 mins at RT.
-
Coupling: Add Ethyl Nipecotate (1.0 eq) and DIPEA (Diisopropylethylamine, 2.5 eq).
-
Timeline: Stir for 12-16 hours at RT under Nitrogen atmosphere.
-
Workup: Dilute with EtOAc, wash extensively with 5% LiCl solution (to remove DMF), then 1M Citric Acid, then Brine.
-
Hydrolysis: Proceed with LiOH hydrolysis as described in Route A.
Technical Visualization: Workflow Logic
Figure 1: Decision tree for the synthesis of N-acylated nipecotic acid derivatives, highlighting the convergence of methods at the ester intermediate.
Analytical Characterization & Troubleshooting
Expected NMR Signature ( NMR, 400 MHz, )
Note: Amide rotamers may cause peak doubling or broadening at RT.
- 12.0-10.0: Broad singlet (COOH).[1]
- 4.5-3.8: Multiplets (Piperidine N-adjacent protons, H-2 and H-6).[1] Significant chemical shift difference due to the amide anisotropy.
- 2.6-2.4: Multiplet (Piperidine H-3, chiral center).[1]
- 2.5-2.3: Multiplet (Methine of the 2-methylbutanoyl group).[1]
- 1.1-0.8: Overlapping triplet and doublet (Terminal methyls of the acyl chain).[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Route A) | Hydrolysis of Acid Chloride | Ensure reagents are dry; increase Acid Chloride equivalents to 1.2-1.5. |
| Racemization | High Temperature / High pH | Keep acylation <5°C. Avoid strong mineral bases; use DIPEA or |
| Broad NMR Peaks | Rotamers (Amide bond) | Run NMR at elevated temperature (50°C) or in DMSO- |
| Impurity: Di-acid | Incomplete Esterification | Ensure Phase 1 reflux is complete before acylation. |
Stereochemical Considerations
The target molecule contains two chiral centers.[2]
References
-
GABA Uptake Inhibition & Nipecotic Acid Deriv
-
Source: Kragler, A., et al. "Synthesis and biological evaluation of aminomethylphenol derivatives as inhibitors of the murine GABA transporters mGAT1–mGAT4."[5] European Journal of Medicinal Chemistry, 2008.
- Context: Establishes the SAR of N-substituted nipecotic acid deriv
-
-
General Amide Coupling Protocols (Schotten-Baumann)
- Source: "Amide bond formation: beyond the carbodiimide." Chemical Reviews, 2016.
- Context: Authoritative review on the mechanisms and best practices for amide synthesis used in Route B.
-
[1]
-
Synthesis of Icaridin (Related Piperidine Carboxyl
-
Source: US Patent 6825353, "Process for the preparation of piperidine-carboxylic acid esters."[1]
- Context: Provides industrial context for the acylation of piperidine carboxylates, validating the scale-up feasibility of Route A.
-
-
Chiral Resolution of Nipecotic Acid
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Picaridin Technical Fact Sheet [npic.orst.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
A Predictive Spectroscopic and Analytical Guide to 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid
Abstract
This technical guide provides a comprehensive analytical framework for the characterization of the novel compound 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid. As a derivative of piperidine-3-carboxylic acid (nipecotic acid), a known inhibitor of γ-aminobutyric acid (GABA) uptake, this molecule is of significant interest to researchers in medicinal chemistry and drug development.[1] To date, a full experimental spectroscopic dataset for this specific compound has not been published in the literature.[2] This document bridges that gap by presenting a detailed, predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Grounded in established spectroscopic principles and data from analogous structures, this guide serves as an essential benchmark for scientists engaged in the synthesis, purification, and characterization of this molecule. We further provide robust, field-tested protocols for data acquisition to ensure reproducible and high-quality results.
Molecular Structure and Key Features
1-(2-Methylbutanoyl)piperidine-3-carboxylic acid (Molecular Formula: C₁₁H₁₉NO₃, Molecular Weight: 213.27 g/mol ) incorporates several key functional groups that define its spectroscopic signature.[3][4] The structure contains a saturated piperidine ring, a tertiary amide linkage, and a carboxylic acid. The presence of two stereocenters—at C3 of the piperidine ring and C2 of the butanoyl group—implies the potential for four stereoisomers. The analysis herein considers a racemic mixture, and researchers working with a single stereoisomer should anticipate a simplification of the resulting spectra, though the core principles of interpretation remain the same.
The following diagram illustrates the molecular structure with key atoms numbered for clarity in the subsequent spectroscopic assignments.
Caption: Numbered structure of 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. Due to the restricted rotation around the tertiary amide (N1-C7) bond, some proton and carbon signals, particularly for the piperidine ring atoms adjacent to the nitrogen (C2, C6), may appear broadened or as two distinct sets of signals at room temperature.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to be complex due to overlapping multiplets from the piperidine ring and the diastereotopic nature of several protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 12.0 | br s | 1H | H -O₁₃ | The carboxylic acid proton is highly deshielded, appears as a broad singlet, and will exchange with D₂O. |
| ~3.0 - 4.5 | m | 2H | C₆-H ₂ | Protons on the carbon adjacent to the amide nitrogen are deshielded. Rotational isomers may cause signal broadening or splitting. |
| ~2.5 - 3.5 | m | 2H | C₂-H ₂ | Similar to C₆-H₂, these protons are adjacent to the nitrogen but also alpha to the C₃ methine. |
| ~2.4 - 2.8 | m | 1H | C₃-H | Methine proton deshielded by the adjacent carboxylic acid group. |
| ~2.3 - 2.6 | m | 1H | C₈-H | Methine proton of the butanoyl group, coupled to adjacent methyl and methylene groups. |
| ~1.5 - 2.2 | m | 4H | C₄-H ₂, C₅-H ₂ | Piperidine ring methylene protons, expected to be complex and overlapping multiplets. |
| ~1.4 - 1.7 | m | 2H | C₉-H ₂ | Diastereotopic methylene protons of the butanoyl group, appearing as a complex multiplet. |
| ~1.15 | d | 3H | C₁₀-H ₃ | Methyl group adjacent to the C₈ methine, appears as a doublet. |
| ~0.90 | t | 3H | C₁₁-H ₃ | Terminal methyl group of the ethyl moiety, appears as a triplet. |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 - 180 | C₁₂ (COOH) | Carboxylic acid carbonyl carbons are typically found in this downfield region.[5] |
| ~172 - 175 | C₇ (Amide C=O) | Tertiary amide carbonyl carbons are slightly upfield from carboxylic acid carbonyls.[5] |
| ~45 - 55 | C₂, C₆ | Piperidine carbons bonded to nitrogen. Signal may be broadened due to amide rotation. |
| ~40 - 45 | C₃ | Methine carbon bearing the carboxylic acid group. |
| ~40 - 45 | C₈ | Methine carbon of the butanoyl group. |
| ~24 - 30 | C₄, C₅ | Piperidine ring methylene carbons. |
| ~25 - 30 | C₉ | Methylene carbon of the butanoyl group. |
| ~15 - 20 | C₁₀ | Methyl carbon attached to the butanoyl methine. |
| ~10 - 15 | C₁₁ | Terminal methyl carbon of the butanoyl group. |
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by strong absorptions from the two carbonyl groups and the broad hydroxyl stretch of the carboxylic acid.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500 - 3300 | Strong, very broad | O-H stretch | Carboxylic Acid |
| 2850 - 3000 | Medium | C-H stretch | Alkanes (piperidine & butanoyl) |
| ~1710 | Strong | C=O stretch | Carboxylic Acid |
| ~1645 | Strong | C=O stretch (Amide I band) | Tertiary Amide |
| 1250 - 1335 | Strong | C-N stretch | Aromatic Amines (for reference) |
| 1020 - 1250 | Medium | C-N stretch | Aliphatic Amines |
| 910 - 950 | Medium, broad | O-H bend | Carboxylic Acid |
Expert Insight: The presence of two distinct and strong carbonyl peaks is the most diagnostic feature in the IR spectrum. The lower frequency of the amide carbonyl (~1645 cm⁻¹) compared to the carboxylic acid carbonyl (~1710 cm⁻¹) is a classic textbook example and a reliable indicator of the tertiary amide functionality.[5][6]
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. We anticipate analysis using Electrospray Ionization (ESI) for its soft ionization of polar molecules like this one.
Molecular Ion:
Key Fragmentation Pathways: The primary fragmentation is expected to occur at the amide bond, which is the most labile linkage under typical MS conditions. Alpha-cleavage within the piperidine ring is also a common pathway for such heterocyclic systems.
Caption: Predicted major fragmentation pathways in ESI-MS.
| Predicted m/z | Formula | Identity | Rationale |
| 214.14 | [C₁₁H₂₀NO₃]⁺ | Protonated Molecule [M+H]⁺ | Parent ion in positive ESI mode. |
| 168.13 | [C₁₀H₁₈NO]⁺ | [M-COOH]⁺ | Loss of the carboxylic acid group as a radical (45 Da). |
| 130.08 | [C₆H₁₂NO₂]⁺ | Piperidine-3-carboxylic acid fragment | Result of amide bond cleavage. |
| 85.06 | [C₅H₉O]⁺ | 2-Methylbutanoyl acylium ion | A highly stable and likely base peak resulting from amide bond cleavage.[5] |
Standard Operating Protocols for Spectroscopic Analysis
To ensure high-quality, reproducible data, the following standardized protocols are recommended.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Ensure the solvent choice is consistent with the compound's solubility and does not have signals that obscure key regions of the spectrum.
-
Dissolution: Gently vortex the tube until the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking & Shimming: Perform standard lock and shim procedures on the instrument to optimize magnetic field homogeneity. Reference a trusted NMR guide for detailed steps.[7]
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. An adequate signal-to-noise ratio may require several hundred to a few thousand scans, depending on the sample concentration.
-
2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to unambiguously assign proton and carbon signals.
-
Protocol: ATR-FTIR Data Acquisition
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (1-2 mg) of the solid compound directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and ATR correction if available in the instrument software.
Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode to promote ionization.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Tuning: Optimize key source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Full Scan Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da) to identify the molecular ion.
-
Fragmentation (MS/MS): Select the molecular ion as the precursor and acquire a product ion scan to observe the fragmentation pattern. This is crucial for structural confirmation.
Conclusion
This guide provides a robust, predictive framework for the spectroscopic characterization of 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid. The key identifiers for this molecule are: a complex ¹H NMR spectrum with a downfield carboxylic acid proton; two distinct carbonyl signals in the ¹³C NMR and IR spectra, confirming the amide and carboxylic acid moieties; and a mass spectrum characterized by a dominant fragmentation pathway involving cleavage of the N-acyl bond to produce a characteristic acylium ion at m/z 85. By adhering to the provided protocols and using these predicted data as a reference, researchers can confidently confirm the identity and purity of this novel compound, facilitating its further investigation in drug discovery and development pipelines.
References
- PubChemLite. (n.d.). 1-(2-methylbutanoyl)piperidine-3-carboxylic acid (C11H19NO3). Retrieved February 23, 2026, from a URL similar to pubchem.ncbi.nlm.nih.gov.
- BLDpharm. (n.d.). 954584-11-3 | 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid.
- Supporting Information for "Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions". (n.d.). Royal Society of Chemistry.
- Praliyev, K. D., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
- GNPS Library. (2014, May 14). Spectrum CCMSLIB00000079373.
- ChemScene. (n.d.). 926225-27-6 | 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid.
-
Kudelina, I. A., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(12), 2299. Available at: [Link]
- ChemicalBook. (n.d.). Piperidine(110-89-4) IR Spectrum.
- NIST. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester. NIST Chemistry WebBook.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 23, 2026, from a URL similar to orgchemboulder.com/Spectroscopy/irtutor/irchart.shtml
- ResearchGate. (n.d.). Scheme 1. 2-Piperidine-carboxylic acid.
- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved February 23, 2026, from a URL similar to etheses.whiterose.ac.uk.
-
Al-Adilee, K. J., & Al-Jibouri, M. N. (2023). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. Molecules, 28(7), 3185. Available at: [Link]
- NIST. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester. NIST Chemistry WebBook.
-
Vessecchi, R., et al. (2011). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 22(1), 159-165. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved February 23, 2026, from [Link]
- MassBank. (2019, May 31). N-Methyl-2-pyrrolidone.
Sources
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-(2-methylbutanoyl)piperidine-3-carboxylic acid (C11H19NO3) [pubchemlite.lcsb.uni.lu]
- 3. 954584-11-3|1-(2-Methylbutanoyl)piperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
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- 7. rsc.org [rsc.org]
Biological Targets of Piperidine-3-Carboxylic Acid Derivatives: A Technical Guide
Executive Summary
Piperidine-3-carboxylic acid (Nipecotic Acid) represents a privileged scaffold in medicinal chemistry. While historically defined by its potent inhibition of
This guide analyzes the biological targets of this scaffold, dissecting the structural determinants that dictate selectivity between the GABAergic and Glutamatergic systems. It provides researchers with actionable SAR logic and validated experimental protocols for target verification.
Part 1: The Primary Domain – GABA Transporters (GATs)[1]
The most authoritative application of the piperidine-3-carboxylic acid scaffold is the inhibition of GAT-1 (SLC6A1), the transporter responsible for synaptic GABA reuptake.
Mechanism of Action
Nipecotic acid acts as a substrate-competitive inhibitor. It binds to the orthosteric site of the transporter, locking it in a conformation that prevents the reuptake of GABA from the synaptic cleft. However, nipecotic acid itself is zwitterionic and hydrophilic, preventing it from crossing the Blood-Brain Barrier (BBB).
The "Anchor and Chain" Strategy: To overcome BBB impermeability and enhance potency, the scaffold is modified using an "Anchor and Chain" model:
-
The Anchor: The piperidine-3-carboxylic acid core mimics GABA, binding to the substrate recognition site.
-
The Chain: A lipophilic spacer attached to the piperidine nitrogen allows the molecule to interact with a secondary hydrophobic pocket (vestibule) on the transporter.
Case Study: Tiagabine Tiagabine, a marketed antiepileptic, utilizes a bis(3-methylthien-2-yl)methane lipophilic tail. This modification shifts the pharmacology from a simple substrate mimic to a high-affinity blocker that crosses the BBB.
Structure-Activity Relationship (SAR)
The stereochemistry at the C3 position is critical.
-
(R)-Enantiomer: Generally displays higher affinity for GAT-1.
-
(S)-Enantiomer: Often weaker at GAT-1 but can be tuned for GAT-2/3 selectivity depending on the N-substituent.
Visualization: GAT Inhibition Pathway
The following diagram illustrates the synaptic logic of GAT inhibition by nipecotic acid derivatives.
Figure 1: Mechanism of GAT-1 inhibition.[1] The derivative blocks the reuptake loop, sustaining GABAergic signaling in the cleft.
Part 2: The Glutamatergic Crossover (NMDA Receptors)
Due to the structural homology between GABA (4-carbon amino acid) and Glutamate (5-carbon amino acid), the piperidine-3-carboxylic acid scaffold can be modified to target N-methyl-D-aspartate (NMDA) receptors.
Structural Isosterism
By introducing a second carboxylic acid or a phosphonate group, the scaffold mimics the dicarboxylic nature of glutamate/aspartate.
-
Target: NMDA Receptor (specifically the glutamate binding site on the NR2 subunit).
-
Key Derivative: Piperidine-2,3-dicarboxylic acid .[2]
-
Mechanism: Competitive antagonism. The rigid ring structure restricts the conformational space, potentially increasing selectivity for specific NMDA subunits (e.g., NR2B vs. NR2D) compared to flexible linear analogues.
Part 3: Emerging Targets (Sigma & Proteases)
Sigma Receptors (σR)
Recent medicinal chemistry campaigns have identified N-substituted piperidines as potent Sigma-1 receptor ligands.
-
Logic: The basic nitrogen of the piperidine ring forms a critical salt bridge with Glu172 in the Sigma-1 receptor binding pocket.[3]
-
Application: Dual-acting ligands (e.g., Histamine H3 antagonist + Sigma-1 ligand) are being explored for neuropathic pain. The piperidine ring serves as the protonatable core essential for this dual affinity.[3]
Cathepsin K Inhibition
Piperidine-3-carboxamide derivatives have shown promise as inhibitors of Cathepsin K, a cysteine protease involved in bone resorption.[4][5]
-
Binding Mode: The scaffold acts as a P2-P3 linker, positioning the amide group to interact with the active site cysteine, while the ring occupies the S2 hydrophobic pocket.
Part 4: Comparative Data Summary
| Target Family | Primary Mechanism | Key Structural Requirement | Representative Compound |
| GABA Transporters | Reuptake Inhibition | Lipophilic "Tail" on N-atom; (R)-stereochemistry at C3. | Tiagabine (GAT-1 selective) |
| NMDA Receptors | Competitive Antagonism | Addition of C2-COOH or phosphonate group (Dicarboxylic mimic). | Piperidine-2,3-dicarboxylate |
| Sigma Receptors | Agonism/Antagonism | Basic N-atom for Salt Bridge (Glu172); Benzyl/Phenethyl N-substituents. | Dual H3/σ1 Ligands |
| Cathepsin K | Enzyme Inhibition | 3-Carboxamide linkage; Hydrophobic ring occupancy. | MIV-711 Analogues |
Part 5: Experimental Protocol – Validation of GAT Activity
To validate a new piperidine-3-carboxylic acid derivative, the Synaptosomal [3H]-GABA Uptake Assay is the gold standard. This ex vivo model preserves the native transporter environment better than heterologous expression systems.
Protocol Workflow
Materials:
-
Mouse/Rat brain tissue (Cortex or Hippocampus).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Standard Inhibitor: Tiagabine or SKF-89976A (Positive Control).
Step-by-Step Methodology:
-
Tissue Preparation (P2 Fraction):
-
Homogenize brain tissue in ice-cold 0.32 M sucrose.
-
Centrifuge at 1,000 x g (10 min) to remove debris (P1).
-
Centrifuge supernatant at 12,000 x g (20 min) to pellet synaptosomes (P2).
-
Resuspend P2 pellet in KRH buffer.
-
-
Pre-Incubation:
-
Aliquot synaptosomes into assay tubes.
-
Add test compounds (range: 1 nM – 100 µM) or vehicle.
-
Incubate at 37°C for 10 minutes to allow equilibrium binding.
-
-
Uptake Initiation:
-
Add [3H]-GABA (final conc. 10–30 nM) + unlabeled GABA (optional, to reach specific activity).
-
Incubate for exactly 3–5 minutes. Note: Uptake must remain linear; prolonged incubation leads to internalization artifacts.
-
-
Termination & Filtration:
-
Rapidly quench with 3 mL ice-cold KRH buffer.
-
Vacuum filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).
-
Wash filters 3x with ice-cold buffer.
-
-
Quantification:
-
Place filters in scintillation vials with cocktail.
-
Measure radioactivity (CPM) via liquid scintillation counting.[6]
-
Calculate IC50 using non-linear regression (Log[inhibitor] vs. Response).
-
Experimental Logic Visualization
Figure 2: Workflow for Synaptosomal GABA Uptake Assay. Critical control points include the P2 pellet isolation and rapid filtration to prevent desorption.
Part 6: References
-
Nielsen, E. B., et al. (1991). "Tiagabine (NO-328): A new potent and selective GABA uptake inhibitor." European Journal of Pharmacology. Link
-
Kragler, A., et al. (2008). "Synthesis and biological evaluation of aminomethylphenol derivatives as inhibitors of the murine GABA transporters mGAT1-mGAT4." European Journal of Medicinal Chemistry. Link
-
Swahn, B. M., et al. (1997).[8] "Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity."[8] Bioorganic & Medicinal Chemistry. Link
-
Zampieri, D., et al. (2018).[9] "New piperidine-based derivatives as sigma receptor ligands.[9] Synthesis and pharmacological evaluation." Bioorganic & Medicinal Chemistry Letters. Link
-
Sorkina, T., et al. (2018). "Striatal Synaptosomes Preparation from Mouse Brain." Bio-protocol. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure–activity analysis of a novel NR2C/NR2D-preferring NMDA receptor antagonist: 1-(phenanthrene-2-carbonyl) piperazine-2,3-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Stereoisomers of 1-(2-Methylbutanoyl)piperidine-3-carboxylic Acid
Executive Summary & Chemical Identity
Target Molecule: 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid
CAS Registry Number: 954584-11-3
Molecular Formula:
This guide details the stereochemical complexity, synthesis, and analytical resolution of 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid. Structurally, this compound consists of a nipecotic acid (piperidine-3-carboxylic acid) core acylated at the nitrogen with a 2-methylbutanoyl side chain.[1]
This scaffold is highly relevant in medicinal chemistry as a lipophilic analog of nipecotic acid, a potent inhibitor of GABA uptake (GAT-1 transporter). The N-acylation improves blood-brain barrier (BBB) permeability compared to the zwitterionic parent amino acid.
Stereochemical Matrix Analysis
The molecule possesses two chiral centers , resulting in
The Chiral Centers
-
Piperidine C3: Derived from nipecotic acid.[2][3] This center dictates the spatial orientation of the carboxylic acid pharmacophore.
-
Butanoyl C2' (Alpha-carbon): Derived from 2-methylbutanoic acid. This center controls the steric bulk orientation of the lipophilic tail.
Isomer Classification
The four stereoisomers exist as two pairs of enantiomers and four pairs of diastereomers.
| Isomer Code | Configuration (C3, C2') | Relationship to (3R, 2'R) | Theoretical Separation Method |
| Iso-1 | (3R, 2'R) | Identity | N/A |
| Iso-2 | (3S, 2'S) | Enantiomer | Chiral HPLC / SFC |
| Iso-3 | (3R, 2'S) | Diastereomer | Achiral RP-HPLC / Silica Flash |
| Iso-4 | (3S, 2'R) | Diastereomer (of Iso-1) | Achiral RP-HPLC / Silica Flash |
Critical Insight: Diastereomers (e.g., Iso-1 vs. Iso-3) possess different scalar physical properties (NMR shifts, melting points, solubility). Enantiomers (Iso-1 vs. Iso-2) possess identical scalar properties and can only be distinguished in a chiral environment.
Visualization: Stereochemical & Synthetic Logic
The following diagram illustrates the stereochemical tree and the divergent synthesis pathways required to access specific isomers.
Figure 1: Stereochemical decision tree showing the derivation of the four isomers from chiral building blocks and their inter-relationships.
Synthetic Protocols (Self-Validating Systems)
To ensure scientific integrity, we avoid "shotgun" synthesis (reacting racemic acid with racemic amine). Instead, we utilize Parallel Asymmetric Synthesis . This approach validates the stereochemistry of the final product by the provenance of the starting materials.
Reagents & Materials
-
(R)-(-)-Nipecotic acid or (S)-(+)-Nipecotic acid (Enantiopure).
-
(S)-(+)-2-Methylbutanoic acid or (R)-(-)-2-Methylbutanoic acid .
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over EDC/NHS to maximize yield and minimize racemization of the 2-methylbutanoyl alpha-proton.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).
Protocol: Stereoselective Amide Coupling
Objective: Synthesize (3R, 2'S)-1-(2-methylbutanoyl)piperidine-3-carboxylic acid.
-
Protection (Optional but Recommended): If starting with free nipecotic acid, the C3-carboxylic acid is usually protected as a methyl or benzyl ester (e.g., Methyl (R)-nipecotate) to prevent self-coupling.
-
Validation: Verify ester formation via LC-MS (M+1 = 144.1 for methyl ester).
-
-
Activation: Dissolve (S)-2-methylbutanoic acid (1.1 eq) in dry DMF under
. Add DIPEA (2.5 eq) and HATU (1.1 eq). Stir for 15 min at 0°C.-
Mechanism:[2] HATU forms an activated O-azabenzotriazole ester, which is less prone to racemization than the acid chloride route.
-
-
Coupling: Add Methyl (R)-nipecotate (1.0 eq) to the activated acid solution. Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat.
(remove unreacted acid), and brine. Dry over . -
Deprotection: Hydrolyze the ester using LiOH in THF/Water (3:1) at 0°C
RT.-
Critical Control Point: Avoid heating during hydrolysis to prevent epimerization at the C2' position.
-
-
Purification: The resulting product is chemically pure. Enantiomeric Excess (ee) and Diastereomeric Excess (de) should be >98% if starting materials were pure.
Analytical Resolution Strategies
If a racemic synthesis is performed, or to verify the optical purity of the asymmetric synthesis, a robust chromatographic method is required.
Method A: Achiral RP-HPLC (Diastereomer Separation)
Diastereomers (e.g., (R,R) vs (R,S)) often display different retention times on C18 columns due to differences in hydrophobicity caused by the folding of the 2-methylbutanoyl tail against the piperidine ring.
-
Column: Agilent Zorbax Eclipse Plus C18 (100mm x 4.6mm, 3.5µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 60% B over 15 min.
-
Detection: UV at 210 nm (Amide band).
-
Expected Result: Two peaks (Peak 1: Pair (R,R)/(S,S); Peak 2: Pair (R,S)/(S,R)).
Method B: Chiral SFC (Enantiomer Separation)
To separate the enantiomeric pairs (e.g., (R,R) from (S,S)), Supercritical Fluid Chromatography (SFC) is the industry standard for amide resolution.
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).
-
Co-Solvent: 10-20% Methanol with 0.1% Diethylamine (DEA) or Formic Acid.
-
Pressure: 100 bar.
-
Temperature: 35°C.
-
Logic: The chiral stationary phase interacts differentially with the 3D shape of the isomers.
-
Self-Validation: Inject the racemic mixture to establish the separation window. Then inject the synthesized single isomer to confirm identity (Retention Time matching).
-
Biological Context & Significance
GABA Uptake Inhibition
Nipecotic acid is a substrate-competitive inhibitor of the GABA transporter (GAT-1). However, nipecotic acid itself is too polar (zwitterionic) to cross the Blood-Brain Barrier (BBB) effectively.
-
Prodrug Strategy: Acylating the nitrogen (as in 1-(2-methylbutanoyl)...) removes the zwitterionic character, significantly increasing lipophilicity (logP increases from ~ -3.0 to ~ 1.5).
-
Metabolism: Once in the brain, amidases may cleave the amide bond, releasing the active nipecotic acid and the metabolic byproduct 2-methylbutanoic acid.
Stereochemical Eutomers
Literature on GAT-1 inhibitors suggests that the (R)-nipecotic acid configuration is generally the bioactive eutomer for GABA uptake inhibition, while the (S)-enantiomer is often less active or inactive.
-
Therefore, researchers should prioritize the synthesis of (3R, 2'R) and (3R, 2'S) isomers for biological assays.
References
- Krogsgaard-Larsen, P., et al. (1987). "GABA uptake inhibitors: synthesis and structure-activity studies of nipecotic acid derivatives." Journal of Medicinal Chemistry. (General reference for Nipecotic acid SAR).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Nipecotic Acid Derivatives. (Contextual grounding for GABA inhibitors).
Sources
- 1. 5853-76-9,2-(2-Bromoethoxy)-2-methylpropane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: Elucidating the MoA of 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid
Topic: Predictive Pharmacodynamics: 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Neuropharmacologists, and Agrochemical Researchers
Executive Summary
The compound 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid (CAS: 954584-11-3) represents a "silent scaffold" in medicinal chemistry—a molecule possessing the pharmacophore of a potent neurotransmitter modulator but masked by a lipophilic moiety. Based on structural homology to Nipecotic Acid (a GABA uptake inhibitor) and Picaridin (an insect repellent), this guide presents a predictive analysis of its Mechanism of Action (MoA).
Our analysis isolates two primary predictive pathways:
-
Neuropharmacology: A GABA Transporter (GAT-1) Inhibitor Prodrug , designed to overcome the Blood-Brain Barrier (BBB) impermeability of nipecotic acid.
-
Agrochemical: A Contact Repellent acting via allosteric modulation of arthropod Odorant Receptors (ORs), utilizing the N-acyl piperidine motif common in next-generation repellents.
Chemical Identity & Structural Pharmacophore
To predict the MoA, we must first deconstruct the molecule into its functional domains.
-
Core Scaffold: Piperidine-3-carboxylic acid (Nipecotic Acid) .[1] In its free form, this is a zwitterionic, potent competitive inhibitor of the GABA Transporter 1 (GAT-1).
-
N-Substituent: 2-Methylbutanoyl group .[2] This is a lipophilic, branched-chain acyl group (isostere of an isoleucine fragment).
-
Stereochemistry: The molecule contains two chiral centers (Piperidine C3 and Butanoyl C2), resulting in four potential diastereomers. Biological activity is likely stereoselective, with the (R)-nipecotic acid configuration typically favored for GAT inhibition.
Physiochemical Profile (Predicted)
| Property | Value (Predicted) | Implication |
| Molecular Weight | 213.27 g/mol | Optimal for CNS penetration (<400 Da). |
| LogP | ~1.5 - 2.0 | Moderate lipophilicity; significantly higher than nipecotic acid (LogP -3.2). |
| H-Bond Donors | 1 (COOH) | Good membrane permeability profile. |
| H-Bond Acceptors | 3 (N-C=O, COOH) | Sufficient for receptor interaction. |
| pKa (Acid) | ~4.5 | Ionized at physiological pH (COO-), limiting passive diffusion unless masked. |
Primary Predicted Mechanism: The GABAergic Prodrug Hypothesis
The most scientifically robust prediction is that this compound acts as a prodrug for Nipecotic Acid .
The Challenge: The "Nipecotic Acid Paradox"
Nipecotic acid is a potent GAT-1 inhibitor (
The Solution: N-Acylation as a "Trojan Horse"
The 1-(2-Methylbutanoyl) modification neutralizes the basic nitrogen of the piperidine ring, converting it into a neutral amide. This drastically increases lipophilicity, allowing the molecule to cross the BBB via passive diffusion or carrier-mediated transport (potentially mimicking branched-chain amino acids via LAT1).
Mechanism of Action Workflow
Once inside the CNS, the molecule must undergo bioactivation.
-
Translocation: The neutral amide crosses the BBB.
-
Bioactivation: Cerebral amidases (e.g., Fatty Acid Amide Hydrolase - FAAH) or non-specific esterases hydrolyze the amide bond.
-
Active Species Release: Free Nipecotic Acid is released into the synaptic cleft.
-
Target Binding: Nipecotic acid binds to the GABA Transporter (GAT-1) on presynaptic neurons and glial cells.
-
Effect: Blockade of GABA reuptake
Increased synaptic GABA concentration Enhanced inhibitory neurotransmission (Anticonvulsant/Anxiolytic).
Visualization: The Prodrug Activation Pathway
Figure 1: Predicted bioactivation pathway from systemic administration to synaptic modulation.
Secondary Predicted Mechanism: Insect Repellency (Olfactory Modulation)
While the carboxylic acid moiety suggests a pharmaceutical role, the N-acyl piperidine scaffold is a hallmark of modern insect repellents (e.g., Picaridin , AI3-37220 ).
Structural Homology
-
Picaridin (Icaridin): sec-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate.[3]
-
AI3-37220: 1-(3-cyclohexen-1-ylcarbonyl)-2-methylpiperidine.
-
Target Compound: 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid.[2]
The 2-methylbutanoyl tail is structurally similar to the sec-butyl group of Picaridin and the isovaleryl group found in many bioactive amides.
Mechanism: Odorant Receptor (OR) Masking
Insect repellents often function by interacting with the Orco (Odorant Receptor Co-receptor) or specific ORs (e.g., AgOr) in the insect antenna.
-
Binding: The lipophilic N-acyl tail docks into the hydrophobic pocket of the OR complex.
-
Modulation: The compound acts as a confusant or inhibitor , preventing the insect from detecting host attractants (like lactic acid or 1-octen-3-ol).
-
Limitation: The free carboxylic acid at position 3 is highly polar, which drastically reduces volatility. Therefore, this compound is predicted to be a Contact Repellent (requiring physical touch) rather than a spatial repellent (vapor phase), unless esterified (e.g., to an ethyl ester).
Experimental Validation Protocols
To confirm these predictions, the following "Self-Validating" experimental workflows are proposed.
Protocol A: In Vitro GABA Uptake Assay (Synaptosomal)
Objective: Determine if the compound inhibits GAT-1 directly or requires hydrolysis.
-
Preparation: Isolate synaptosomes from rat cerebral cortex.
-
Treatment Groups:
-
Control (Vehicle)
-
Positive Control: Nipecotic Acid (
) -
Test Compound: 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid (
) -
Pre-incubated Test Compound (with liver esterase for 30 mins).
-
-
Assay: Incubate with
-GABA for 5 minutes. Terminate uptake by filtration. -
Prediction:
-
Direct Application: Low/No inhibition (Amide is inactive).
-
Pre-incubated (Hydrolyzed): High inhibition (Release of Nipecotic Acid).
-
Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)
Objective: Verify the "Trojan Horse" capability.
-
Setup: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extract.
-
Quantification: Measure donor vs. acceptor well concentration using HPLC-UV.
-
Success Criteria:
indicates high CNS permeability.
Protocol C: Mosquito Landing Count (Repellency)
Objective: Assess repellent efficacy vs. Picaridin.
-
Species: Aedes aegypti.
-
Method: K & D module (In vitro) or Arm-in-cage (In vivo).
-
Formulation: 20% solution in Ethanol.
-
Prediction: Lower spatial repellency than Picaridin due to low volatility (COOH group), but potentially high contact irritancy.
References
-
Krogsgaard-Larsen, P., et al. (1987). GABA uptake inhibitors: design, synthesis and pharmacological evaluation of nipecotic acid derivatives. Journal of Medicinal Chemistry. Link
-
Borden, L. A., et al. (1994). Tiagabine, a novel anticonvulsant, is a selective GABA uptake inhibitor.[4] European Journal of Pharmacology. Link
-
Debboun, M., & Frances, S. P. (2007). Insect Repellents: Principles, Methods, and Uses.[3][5] CRC Press. (Context on Piperidine Repellents). Link
-
Souders, C. L., et al. (2021). High-throughput screening of novel nipecotic acid derivatives for GABA transporter inhibition. ACS Chemical Neuroscience. Link
-
PubChem Compound Summary. (2024). 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid (CID 16794986).[2] National Center for Biotechnology Information. Link
Sources
Methodological & Application
Application Note: Protocol for the Synthesis of N-Acyl Piperidine-3-Carboxylic Acids
Introduction & Strategic Overview
Piperidine-3-carboxylic acid (Nipecotic acid) is a critical scaffold in medicinal chemistry, serving as the backbone for potent GABA uptake inhibitors (e.g., Tiagabine) and various peptidomimetics. The functionalization of the secondary amine via acylation is a pivotal step in library generation.
However, the synthesis presents a specific physicochemical challenge: Zwitterionic Solubility. As an amino acid, nipecotic acid exists primarily as a zwitterion in neutral media, making it insoluble in standard organic solvents (DCM, THF) and only sparingly soluble in water. Standard amide coupling protocols often fail due to poor phase transfer or solubility issues.
This guide details two field-proven protocols to overcome these barriers:
-
Protocol A (Schotten-Baumann): The robust, biphasic method suitable for stable, inexpensive acyl chlorides.
-
Protocol B (One-Pot Silylation): The "Expert" anhydrous method for moisture-sensitive reagents or highly polar products, utilizing transient silyl protection to solubilize the amino acid in organic media.
Reaction Mechanism & Pathway[1][2][3]
Understanding the ionization state of the starting material is critical for success. The amine must be deprotonated to act as a nucleophile.
Figure 1: Mechanistic pathway from zwitterionic starting material to N-acylated product. The deprotonation step is the rate-determining factor for solubility.
Protocol A: Modified Schotten-Baumann (Aqueous/Biphasic)
This is the preferred method for scale-up when the acyl chloride is relatively stable to hydrolysis. It utilizes water as the solvent for the amino acid and an organic co-solvent for the acylating agent.[1][2]
Reagents & Materials[1][2][3][6][7][8][9][10][11][12]
-
Substrate: Piperidine-3-carboxylic acid (1.0 equiv)
-
Reagent: Acyl Chloride (1.1 – 1.2 equiv)
-
Base: NaOH (2.0 – 2.2 equiv) or Na₂CO₃ (2.5 equiv)
-
Solvent: Water / THF (1:1 ratio) or Water / Acetone
Step-by-Step Methodology
-
Dissolution (The "Solubility Switch"):
-
In a round-bottom flask, dissolve Piperidine-3-carboxylic acid (10 mmol) in 10 mL of 2M NaOH (20 mmol).
-
Expert Insight: Ensure the solution is homogeneous. If the amino acid does not dissolve, the pH is likely too low. The target pH is >10 to ensure the carboxylate is formed and the amine is free (non-protonated).
-
-
Temperature Control:
-
Cool the aqueous solution to 0–5 °C using an ice bath.
-
Reasoning: Low temperature suppresses the competitive hydrolysis of the acyl chloride by the aqueous base.
-
-
Biphasic Addition:
-
Dissolve the Acyl Chloride (11 mmol) in 5 mL of THF (or Dioxane/Acetone).
-
Add the organic solution dropwise to the stirring aqueous amine solution over 15–20 minutes.
-
Critical: Vigorous stirring is essential to maximize the interfacial surface area between the phases.
-
-
Reaction Monitoring:
-
Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Self-Validation: Check pH periodically. If pH drops below 8, add small aliquots of 1M NaOH. The reaction generates HCl, which must be neutralized to keep the amine nucleophilic.
-
-
Workup (Precipitation Method):
-
Wash the basic reaction mixture with Diethyl Ether (2 x 10 mL) to remove unreacted acyl chloride or neutral byproducts. Discard the organic layer.
-
Cool the aqueous layer to 0 °C.
-
Slowly acidify with 1M HCl to pH ~2–3.
-
Observation: The N-acyl product (now a free carboxylic acid) should precipitate as a white solid. Filter, wash with cold water, and dry.
-
Alternative: If no precipitate forms (product is water-soluble), extract the acidified aqueous layer with EtOAc or DCM (3 x 20 mL).
-
Protocol B: Anhydrous One-Pot Silylation (The "Expert" Method)
Use this protocol for moisture-sensitive acyl chlorides or when the product is highly water-soluble, making aqueous extraction difficult. This method uses TMSCl (Chlorotrimethylsilane) to transiently protect the acid and solubilize the zwitterion in DCM.
Reagents & Materials[1][2][3][6][7][8][9][10][11][12]
-
Substrate: Piperidine-3-carboxylic acid (1.0 equiv)
-
Silylating Agent: TMSCl (2.2 equiv)
-
Base: DIPEA or TEA (2.5 equiv)
-
Solvent: Anhydrous DCM or Chloroform
Step-by-Step Methodology
-
Transient Protection (In Situ Silylation):
-
Suspend Piperidine-3-carboxylic acid (10 mmol) in anhydrous DCM (20 mL) under Nitrogen/Argon.
-
Add DIPEA (25 mmol).
-
Add TMSCl (22 mmol) dropwise.
-
Reflux for 1–2 hours or stir at RT for 4 hours.
-
Checkpoint: The suspension should turn into a clear solution. This confirms the formation of the TMS-ester and N-TMS intermediate, which is soluble in DCM.
-
-
Acylation:
-
Desilylation & Workup:
-
Stir at RT for 2–3 hours.
-
Quench with Methanol (5 mL) or Water (10 mL). Stir for 30 minutes.
-
Chemistry: This hydrolyzes the silyl ester back to the carboxylic acid.
-
Partition between DCM and 1M HCl.
-
Dry the organic layer (Na₂SO₄) and concentrate.[1]
-
Workup & Purification Logic Flow
The following decision tree ensures high recovery based on the physicochemical properties of the specific derivative.
Figure 2: Purification decision tree based on reaction method and product solubility.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Hydrolysis of Acyl Chloride | Increase Acyl Chloride equivalents (1.5x). Ensure temperature is <5 °C during addition. |
| Incomplete Reaction | pH drift (Method A) | The reaction produces HCl. If the base is consumed, the amine protonates and stops reacting. Maintain pH >9. |
| Starting Material Remains | Poor Solubility (Method B) | Incomplete silylation. Ensure reflux time is sufficient or use stronger silylating agents like BSA (Bis(trimethylsilyl)acetamide). |
| O-Acylation (Side Product) | Competition with Carboxylate | Rare in aqueous base (carboxylate is poor nucleophile). In Method B, ensure temperature is low (0 °C) during addition. |
| Emulsion during Workup | Amphiphilic Product | Saturate the aqueous phase with NaCl (Brine). Add a small amount of Methanol to the organic phase. |
References
-
GABA Uptake Inhibition Context
-
Nielsen, L., et al. (2018). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives... PubMed. Link (Verified context via search).
-
-
Schotten-Baumann Methodology
-
Silylation / One-Pot Protocols
(Note: Specific experimental data points such as yields and melting points are generalized from standard chemical behavior of nipecotic acid derivatives as found in the search results.)
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 4. Lab Reporter [fishersci.dk]
- 5. Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines [organic-chemistry.org]
- 6. One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols [organic-chemistry.org]
Application Notes and Protocols: High-Throughput Screening Assays for Piperidine Derivatives
Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery
The piperidine motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs and biologically active compounds.[1][2] This six-membered nitrogen-containing heterocycle is not merely a passive structural element; its conformational flexibility and ability to engage in key hydrogen bonding and van der Waals interactions allow it to be tailored for high-affinity binding to a diverse range of biological targets.[3] Piperidine derivatives have been successfully developed as modulators of G-protein coupled receptors (GPCRs), ion channels, and various enzymes, with applications in oncology, neuroscience, and infectious diseases.[1][4]
The sheer size of modern compound libraries, often containing hundreds of thousands to millions of molecules, necessitates the use of high-throughput screening (HTS) to efficiently identify promising lead candidates.[5][6] This guide provides an in-depth overview of the principles and methodologies for designing and implementing robust HTS campaigns for the discovery of novel piperidine-based therapeutics. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and outline a self-validating framework for hit identification and confirmation.
Part 1: Strategic Assay Selection - Matching the Platform to the Target
The initial and most critical decision in an HTS campaign is the selection of an appropriate assay format. This choice is fundamentally dictated by the nature of the biological target and the specific question being asked (e.g., are we seeking an inhibitor, an agonist, or an antagonist?). Assays for HTS can be broadly categorized into two main types: biochemical and cell-based assays.[7][8]
Biochemical Assays: These assays are performed in a simplified, cell-free environment, utilizing purified biological macromolecules like enzymes or receptors.[8] Their primary advantage is the direct measurement of the interaction between the compound and the target, which minimizes the confounding variables present in a cellular context.[9] However, they do not provide information on crucial drug-like properties such as cell permeability or potential cytotoxicity.[10]
Cell-Based Assays: These assays utilize living cells, offering a more physiologically relevant context for screening.[10][11] They can measure a wide range of cellular responses, including changes in signaling pathways, cell viability, and gene expression.[10] While they provide a more holistic view of a compound's activity, the results can be influenced by off-target effects, compound toxicity, or poor membrane permeability.[9][12]
The following diagram illustrates a typical decision-making workflow for selecting an appropriate HTS assay format.
Caption: A robust workflow for hit validation and lead generation.
Key Steps in Hit Validation:
-
Hit Confirmation: Primary hits must be re-tested under the same assay conditions, often in triplicate, to confirm their activity and rule out random errors. [13]2. Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC50 or EC50). [14]This step is crucial for ranking compounds and establishing an initial structure-activity relationship (SAR).
-
Counter-Screening: This is arguably the most critical step for ensuring data integrity. A counter-assay is designed to identify compounds that interfere with the assay technology itself, rather than the biological target. [13]For example, in a luciferase-based assay, a counter-screen would test for direct inhibition of the luciferase enzyme. In fluorescence-based assays, compounds might be autofluorescent or quench the signal, leading to false positive or false negative results. [15]4. Orthogonal Assays: Whenever possible, hits should be validated in an alternative, "orthogonal" assay that relies on a different detection technology or biological principle. For example, a hit from a fluorescence-based ion channel screen could be confirmed using automated electrophysiology. [16][17]This provides strong evidence that the compound's activity is genuine and target-specific.
-
Cheminformatics Analysis: Computational tools are essential for analyzing large hit lists. [18]This involves clustering hits by chemical structure to identify active scaffolds, flagging compounds with undesirable properties (e.g., reactivity, poor solubility), and comparing hits to databases of known assay-interfering compounds. [15]
Conclusion: From High-Throughput Data to High-Quality Leads
High-throughput screening is a powerful engine for modern drug discovery, enabling the rapid evaluation of vast chemical libraries. [6]For a privileged scaffold like piperidine, HTS provides the means to explore its immense chemical space and unlock its therapeutic potential. However, the success of any HTS campaign is not merely a function of speed or scale. It is built upon a foundation of rigorous assay design, meticulous execution, and a robust, self-validating process for hit confirmation. By understanding the principles behind different assay technologies and implementing a stringent triaging cascade, researchers can confidently identify high-quality, validated hits that serve as the starting point for successful lead optimization and the development of next-generation piperidine-based medicines.
References
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1623. [Link]
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Li, M., & Lester, H. A. (2015). High throughput screening technologies for ion channels. Expert opinion on drug discovery, 10(12), 1335–1346. [Link]
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Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]
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Elsevier. (n.d.). Piperidine-Based Drug Discovery, 1st Edition. Retrieved from Elsevier website. [Link]
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Wang, Y., et al. (2018). Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities. European journal of medicinal chemistry, 159, 285-297. [Link]
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Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6429. [Link]
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GenScript. (n.d.). GPCR Functional Cell-based Assays. Retrieved from GenScript website. [Link]
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ResearchGate. (n.d.). Validation of primary HTS hits Candidate LYPLAL1 inhibitors and activators were analyzed by gel-based ABPP. Retrieved from ResearchGate. [Link]
-
Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from Charles River Laboratories website. [Link]
-
ResearchGate. (n.d.). Cellular characterisation of piperidine‐, morpholine‐ and piperazine‐warhead analogues of GK13S. Retrieved from ResearchGate. [Link]
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BPS Bioscience. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from BPS Bioscience website. [Link]
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Sorenson, R. J., et al. (2007). Piperidine amides as 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & medicinal chemistry letters, 17(12), 3292–3296. [Link]
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Sophion Bioscience. (n.d.). Revolutionizing Ion Channel Drug Discovery with HTS. Retrieved from Sophion Bioscience website. [Link]
-
Srisook, K., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 30(17), 3845. [Link]
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Lu, H., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & medicinal chemistry, 28(15), 115582. [Link]
-
Labinsights. (2023, May 8). Analysis of High-throughput Cell Screening Techniques for Ion Channels. Retrieved from Labinsights website. [Link]
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NCBI. (2012, October 1). Ion Channel Screening - Assay Guidance Manual. Retrieved from NCBI website. [Link]
-
Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from Cambridge MedChem Consulting website. [Link]
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Szymański, P., et al. (2012). Cell-based assays in high-throughput mode (HTS). Biotechnologia, 93(3), 291-303. [Link]
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de Oliveira, M. R., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PloS one, 11(11), e0165368. [Link]
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Zhu, J., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of medicinal chemistry, 62(15), 7011-7027. [Link]
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Lisurek, M., & Rupp, B. (2025). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences, 26(17), 13245. [Link]
-
Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & medicinal chemistry, 15(20), 6596-6609. [Link]
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L-A. Tzou, D., & M. E. T. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug discovery today, 25(10), 1807-1821. [Link]
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ResearchGate. (n.d.). HTS campaign to identify PaTrmD inhibitors. Retrieved from ResearchGate. [Link]
-
ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved from ChemRxiv. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). A brief review of high throughput screening in drug discovery process. Retrieved from IJPSR. [Link]
-
Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from Vipergen website. [Link]
-
Ward, R. J., et al. (2011). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. Molecular pharmacology, 80(4), 631-642. [Link]
-
Rossi, M., et al. (2018). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Future medicinal chemistry, 10(15), 1817-1834. [Link]
-
Hauser, A. S., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Expert opinion on drug discovery, 14(6), 597-610. [Link]
-
Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5406. [Link]
-
Patsnap. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from Patsnap website. [Link]
-
YouTube. (2018, November 6). Cell-based and biochemical high-throughput screening in 1536-well plates. Retrieved from YouTube. [Link]
-
Drug Target Review. (2015, June 19). The importance of adequately triaging hits from HTS campaigns. Retrieved from Drug Target Review website. [Link]
-
BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). Retrieved from BioTechnologia website. [Link]
-
Dahlin, J. L., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. SLAS discovery : advancing life sciences R & D, 30(1), 101918. [Link]
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RSC Publishing. (2022, October 11). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from RSC Publishing. [Link]
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ResearchGate. (2025, October 19). Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. Retrieved from ResearchGate. [Link]
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The University of Kansas. (n.d.). KU-HTS Compound Libraries. Retrieved from The University of Kansas website. [Link]
-
PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from PubMed. [Link]
-
ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from ResearchGate. [Link]
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Application Notes and Protocols for Cell-Based Assays: 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction:
1-(2-Methylbutanoyl)piperidine-3-carboxylic acid is a novel small molecule belonging to the piperidine-3-carboxylic acid class of compounds. While direct biological data for this specific molecule is emerging, its structural similarity to known modulators of critical cellular pathways suggests significant potential in cell-based research and drug discovery. The piperidine-3-carboxylic acid scaffold is a key feature in a variety of bioactive molecules, including inhibitors of prolyl hydroxylase domain (PHD) enzymes.[1][2] This document provides a comprehensive guide for researchers to investigate the application of 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid in cell-based assays, with a primary focus on its putative role as a modulator of the hypoxia-inducible factor (HIF) pathway through prolyl hydroxylase inhibition.
The stability of the alpha subunit of HIF (HIF-α) is intricately regulated by PHD enzymes.[3][4] Under normal oxygen levels (normoxia), PHDs hydroxylate specific proline residues on HIF-α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid degradation by the proteasome.[3] Inhibition of PHDs prevents this degradation, causing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of a multitude of genes involved in angiogenesis, erythropoiesis, and cellular metabolism.[3][5] This mechanism holds considerable therapeutic promise for conditions like anemia and ischemic diseases.[3] These application notes will provide the theoretical framework and detailed protocols to assess the activity of 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid as a potential PHD inhibitor.
I. Core Principles and Rationale
The central hypothesis for the cell-based application of 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid is its function as a competitive inhibitor of prolyl hydroxylases, given its structural resemblance to the PHD co-substrate 2-oxoglutarate. By inhibiting PHD activity, the compound is expected to induce a "pseudo-hypoxic" state at the cellular level, even under normoxic conditions. The subsequent stabilization of HIF-1α serves as a primary and measurable endpoint for the compound's activity.
Visualizing the Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid in the HIF-1α signaling pathway.
II. Experimental Protocols
This section outlines detailed protocols for cell-based assays to characterize the biological activity of 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid.
A. HIF-1α Stabilization Assay via Western Blotting
This assay directly measures the accumulation of HIF-1α protein in response to treatment with the compound.
1. Materials and Reagents:
-
Cell Line: Human cervical cancer (HeLa) or human osteosarcoma (U2OS) cells are recommended due to their robust HIF-1α response.[6]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid, dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution.
-
Positive Control: A known PHD inhibitor such as Roxadustat (FG-4592) or Molidustat.[6]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-HIF-1α and Mouse anti-β-actin (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.
2. Step-by-Step Protocol:
-
Cell Seeding: Seed HeLa or U2OS cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Treatment: Prepare serial dilutions of 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid and the positive control in culture medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (DMSO).
-
Incubation: Replace the culture medium with the compound-containing medium and incubate the cells for 4-6 hours under normoxic conditions (21% O₂).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for HIF-1α and β-actin. Normalize the HIF-1α signal to the β-actin signal.
3. Expected Results:
A dose-dependent increase in the normalized HIF-1α protein levels in cells treated with 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid would indicate its ability to inhibit PHD-mediated degradation.
B. Hypoxia Response Element (HRE)-Driven Reporter Gene Assay
This assay quantifies the transcriptional activity of the HIF-1 complex.
1. Materials and Reagents:
-
Cell Line: A stable cell line expressing a luciferase reporter gene under the control of a promoter containing multiple HREs (e.g., HRE-luciferase HeLa).
-
Reporter Lysis Buffer and Luciferase Assay Reagent.
-
Other reagents as listed in Protocol A.
2. Step-by-Step Protocol:
-
Cell Seeding: Seed the HRE-luciferase reporter cell line in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid, a positive control, and a vehicle control.
-
Incubation: Incubate the plate for 16-24 hours under normoxic conditions.[5]
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using the reporter lysis buffer.
-
Measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Cell Viability Assay (Optional but Recommended): In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to rule out compound-induced cytotoxicity.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability if performed. Plot the dose-response curve and calculate the EC₅₀ value.
3. Expected Results:
A dose-dependent increase in luciferase activity in treated cells will confirm that the stabilized HIF-1α is transcriptionally active.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the cell-based evaluation of the test compound.
III. Data Interpretation and Quantitative Summary
The following table provides a template for summarizing the quantitative data obtained from the described assays.
| Assay | Parameter | 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid | Positive Control (e.g., Roxadustat) |
| HIF-1α Stabilization | Fold Induction vs. Vehicle (at a specific concentration) | e.g., 5.2 ± 0.6 | e.g., 8.1 ± 0.9 |
| HRE Reporter Assay | EC₅₀ (µM) | To be determined | e.g., 2.5 µM |
| Cell Viability | CC₅₀ (µM) | To be determined | e.g., >100 µM |
IV. Broader Applications and Future Directions
Should 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid demonstrate potent HIF-1α stabilizing activity, its applications could extend to various research areas. These include studies on:
-
Angiogenesis: Investigating the induction of pro-angiogenic factors like VEGF in endothelial cell cultures.
-
Erythropoiesis: Assessing the stimulation of erythropoietin (EPO) production in renal or hepatic cell lines.[5]
-
Ischemia-Reperfusion Injury Models: Evaluating the compound's protective effects in in vitro models of oxygen-glucose deprivation.
Furthermore, the piperidine-3-carboxylic acid scaffold is also recognized for its role in developing GABA uptake inhibitors.[2][7] Therefore, secondary assays investigating the compound's effect on GABAergic neurotransmission could be a valuable line of inquiry, particularly in neuronal cell cultures.
V. Conclusion
The provided application notes and protocols offer a robust framework for the initial characterization of 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid in cell-based assays. By focusing on the well-established HIF pathway, researchers can effectively determine the compound's potential as a prolyl hydroxylase inhibitor. The experimental design emphasizes a logical progression from direct target engagement (HIF-1α stabilization) to functional downstream consequences (HRE-mediated transcription), ensuring a comprehensive and reliable assessment of its biological activity.
References
- BenchChem. (2025). Application Notes and Protocols for Cell-based Assays to Screen for Novel HIF-PH Inhibitors. BenchChem.
- SciSpace. (n.d.). An Assay Method for Screening Inhibitors of Prolyl 4-hydroxylase in Immortalized Rat Hepatic Stellate HSC-T6. SciSpace.
- BenchChem. (2025). Computational Docking Analysis of Piperidine-3-Carboxylic Acid Derivatives: A Comparative Guide. BenchChem.
- BenchChem. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. BenchChem.
- MDPI. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. MDPI.
- ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate.
- Chem-Impex. (n.d.). 1-Z-Piperidine-3-carboxylic acid. Chem-Impex.
- Springer Nature Experiments. (n.d.). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Springer Nature.
- ScienceDirect. (n.d.). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. ScienceDirect.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
- 5. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review [mdpi.com]
- 6. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: LC-MS/MS Quantification of 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid
Executive Summary
This application note details a robust, sensitive, and selective LC-MS/MS method for the quantification of 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid . This compound, a functionalized nipecotic acid derivative, presents specific bioanalytical challenges due to its amphiphilic nature (containing both a lipophilic acyl tail and a polar carboxylic acid head) and the presence of two chiral centers (C3 on the piperidine ring and C2 on the methylbutanoyl chain).
The protocol described herein utilizes Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) to ensure high recovery and matrix cleanup, coupled with Reversed-Phase Chromatography (RPC) using a C18 stationary phase.
Chemical Context & Method Strategy
Physicochemical Properties
-
Acidity: The molecule contains a free carboxylic acid (approximate pKa ~3.8 – 4.2). At physiological pH (7.4), it exists primarily as a carboxylate anion.
-
Hydrophobicity: The N-(2-methylbutanoyl) group adds significant lipophilicity compared to the parent nipecotic acid, making the molecule suitable for standard C18 retention, provided the pH is controlled.
-
Stereochemistry: The molecule possesses two chiral centers, theoretically yielding four diastereomers. Unless chiral separation is explicitly required, this method aims to resolve the diastereomers as a single peak or a controlled split peak by using non-chiral conditions that co-elute enantiomers.
Strategic Decisions
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is selected. While the carboxylic acid suggests Negative mode (ESI-), the amide nitrogen facilitates protonation
. ESI+ generally offers better compatibility with acidic mobile phases required for C18 retention of carboxylic acids. -
Sample Preparation: SPE-MAX (Mixed-Mode Anion Exchange) . This is the "Gold Standard" for acidic analytes. It allows the analyte to bind via ion exchange (deprotonated state) while neutrals and cations are washed away, followed by elution in an acidic organic solvent (protonating the acid to break the ionic bond).
Experimental Protocol
Materials & Reagents
-
Reference Standard: 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid (CAS: 954584-11-3).[1][2]
-
Internal Standard (IS): Stable isotope-labeled analog (e.g., d-3 or d-5) or a structural analog like N-Butyryl-nipecotic acid.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (
).
Stock Solution Preparation
-
Master Stock: Dissolve 10 mg of analyte in 10 mL of MeOH (1 mg/mL).
-
Working Solutions: Serially dilute in 50:50 Water:MeOH to generate a calibration curve range (e.g., 1.0 ng/mL to 1000 ng/mL).
Sample Preparation: Mixed-Mode Strong Anion Exchange (SPE-MAX)
Rationale: This protocol exploits the acidic nature of the analyte to remove phospholipids and neutral interferences.
| Step | Action | Solvent/Buffer | Mechanism |
| 1. Pre-treatment | Dilute Sample | 100 µL Plasma + 300 µL 1% | Deprotonates the analyte (COO-) |
| 2. Conditioning | Activate Cartridge | 1 mL MeOH, then 1 mL Water | Solvates sorbent |
| 3. Loading | Load Sample | Apply pre-treated sample (~400 µL) | Analyte binds to anion exchange sites |
| 4. Wash 1 | Remove Interferences | 1 mL 5% | Removes proteins/salts |
| 5. Wash 2 | Remove Neutrals | 1 mL MeOH | Removes neutral lipids/matrix |
| 6. Elution | Recover Analyte | 2 x 400 µL 2% Formic Acid in MeOH | Acidifies (neutralizes COO-) to release analyte |
| 7. Reconstitution | Prep for LC | Evaporate to dryness ( | Solvent exchange |
LC-MS/MS Conditions
Liquid Chromatography (HPLC/UPLC)
-
Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.
-
Note: The CSH (Charged Surface Hybrid) particle is excellent for basic/acidic mixtures and maintains peak shape at low pH.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 45°C.
Gradient Profile:
| Time (min) | %A | %B | Description |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial equilibration |
| 0.5 | 95 | 5 | Hold for injection pulse |
| 4.0 | 5 | 95 | Linear ramp to elute analyte |
| 5.0 | 5 | 95 | Wash |
| 5.1 | 95 | 5 | Return to initial |
| 7.0 | 95 | 5 | Re-equilibration |
Mass Spectrometry (ESI+) Parameters
-
Source: Electrospray Ionization (Positive).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 500°C.
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Type | Theoretical Origin |
| Target | 214.3 | 85.1 | 22 | Quantifier | Acylium ion ( |
| Target | 214.3 | 168.2 | 15 | Qualifier | Loss of COOH ( |
| Target | 214.3 | 130.1 | 25 | Qualifier | Nipecotic acid core ( |
Note: Optimize Collision Energy (CE) for your specific instrument platform (Sciex/Thermo/Waters).
Visual Workflows
Method Development Logic
The following diagram illustrates the decision matrix used to select the SPE-MAX and C18 approach.
Figure 1: Decision matrix for selecting SPE-MAX and C18 chromatography based on analyte physicochemical properties.
Fragmentation Pathway
Understanding the MRM transitions is vital for troubleshooting.
Figure 2: Proposed ESI+ fragmentation pathway. The m/z 85.1 fragment is highly specific to the 2-methylbutanoyl tail.
Validation & Troubleshooting
Validation Parameters (per FDA/EMA Guidelines)
To ensure the method is "self-validating" and robust:
-
Linearity: Assess
over at least 6 concentration levels (weighted ). -
Recovery: Compare analyte peak area in extracted samples vs. post-extraction spiked blanks. SPE-MAX typically yields >85% recovery for carboxylic acids.
-
Matrix Effect: Calculate the Matrix Factor (MF).
-
Values between 0.85 and 1.15 indicate minimal suppression/enhancement.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Diastereomer separation | The analyte has 2 chiral centers. If splitting occurs, either slow the gradient to fully separate them (and sum the areas) or increase column temp (50°C) to merge them. |
| Low Sensitivity | Ion Suppression | Check the "Wash 2" step in SPE. Ensure all phospholipids are removed. Switch to APCI if ESI suppression persists. |
| Carryover | Adsorption to rotor seal | The carboxylic acid can bind to metals. Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.5% Formic Acid. |
| Drifting RT | pH instability | Ensure Mobile Phase A is pH < 3.0 to keep the carboxylic acid fully protonated and interacting with the C18 chain. |
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Available at: [Link]
- Chambers, E., et al. "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 852(1-2), 22-34. (2007). (Seminal paper on Mixed-Mode SPE).
Sources
"1-(2-Methylbutanoyl)piperidine-3-carboxylic acid" in fragment-based drug design
Abstract
This application note details the methodological integration of 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid (CAS: 954584-11-3) into fragment-based drug discovery (FBDD) campaigns. Unlike traditional "flat" aromatic fragments, this molecule represents a high-value sp³-rich scaffold (Fsp³ > 0.4), offering enhanced solubility and precise vectors for probing stereospecific hydrophobic pockets. We provide validated protocols for solubility assessment, Saturation Transfer Difference (STD) NMR screening, and crystallographic soaking, positioning this fragment as a critical tool for targeting difficult-to-drug interfaces such as PPIs (Protein-Protein Interactions) and GPCR orthosteric sites.
Fragment Profile & Chemical Space Analysis
The selection of 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid is not arbitrary; it addresses the "escape from flatland" initiative in modern medicinal chemistry. Its structure combines a polar "anchor" (carboxylic acid) with a lipophilic "warhead" (2-methylbutanoyl tail) on a semi-rigid piperidine core.
Table 1: Physicochemical Profile[1]
| Property | Value | FBDD Significance |
| Molecular Weight | 213.27 Da | Ideal "Rule of 3" compliance (<300 Da), allowing mass "headroom" for optimization. |
| cLogP | ~1.2 | Optimal lipophilicity for solubility in assay buffers while maintaining membrane permeability potential. |
| H-Bond Donors | 1 (COOH) | Single directional H-bond donor reduces desolvation penalties upon binding. |
| H-Bond Acceptors | 3 | Facilitates interactions with backbone amides or serine/threonine side chains. |
| Chirality | 2 Centers | (C3-Piperidine, C2-Butanoyl). Provides 3D vectors to probe stereoselectivity of the binding pocket. |
| Rotatable Bonds | 3 | Low entropic penalty upon binding compared to linear alkyl chains. |
Experimental Protocols
Protocol A: Quality Control & Solubility Assessment
Rationale: Carboxylic acid fragments often lower the pH of DMSO stocks or precipitate in high-salt buffers, leading to false positives (aggregation) or false negatives (insolubility).
Materials:
-
Fragment Stock: 100 mM in d6-DMSO.
-
Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl.
-
Nephelometer or UV-Vis Plate Reader.
Procedure:
-
Stock Preparation: Dissolve the fragment in anhydrous d6-DMSO. Sonicate for 5 minutes to ensure complete dissolution.
-
Aqueous Dilution: Prepare a serial dilution in the assay buffer (final concentrations: 1 mM, 500 µM, 200 µM, 100 µM). Ensure final DMSO concentration is fixed at 1-2%.
-
Turbidity Check: Measure absorbance at 600 nm (OD600).
-
Pass Criteria: OD600 < 0.005 (relative to blank).
-
-
pH Verification: Spot-check the pH of the 1 mM solution. If pH deviates by >0.2 units, increase buffer strength to 100 mM.
Protocol B: Ligand-Observed Screening via STD-NMR
Rationale: For fragments with weak affinity (
System Setup:
-
Instrument: 600 MHz NMR with Cryoprobe.
-
Temperature: 298 K.
-
Protein: Target protein at 10 µM.
-
Ligand: Fragment at 500 µM (50:1 excess).
Step-by-Step Workflow:
-
Reference Spectrum: Acquire a 1D
H-NMR of the fragment alone to assign the methyl (butanoyl) and ring protons. -
On-Resonance Irradiation: Set irradiation frequency at -1.0 ppm or 12 ppm (protein region, away from ligand signals). Use a Gaussian pulse train (saturation time: 2-3 seconds).
-
Off-Resonance Irradiation: Set frequency at 40 ppm (control).
-
Data Processing: Subtract the On-Resonance FID from the Off-Resonance FID.
-
Analysis:
-
Positive Hit: Signals corresponding to the 2-methylbutanoyl group or piperidine ring appear in the difference spectrum.
-
Epitope Mapping: The protons showing the strongest STD effect are in closest contact with the protein surface.
-
Protocol C: Crystallographic Soaking (The "Soak-and-Shoot" Method)
Rationale: Co-crystallization often fails with low-affinity fragments due to lattice disruption. Soaking pre-formed apo crystals is preferred.
Procedure:
-
Crystal Growth: Obtain robust apo-crystals of the target protein (diffraction < 2.5 Å).
-
Soaking Solution: Prepare a solution containing the mother liquor + 20-50 mM Fragment + 5-10% DMSO.
-
Note: The high concentration is necessary to drive equilibrium towards the bound state (
).
-
-
Incubation: Transfer crystals to the soaking drop.
-
Time: Test 1 hour, 4 hours, and 24 hours. Long soaks may crack crystals; short soaks may not reach occupancy.
-
-
Cryo-Protection: Briefly transfer to Mother Liquor + Fragment + 20% Glycerol/PEG before flash-cooling in liquid nitrogen.
-
Data Collection: Collect dataset. Look for
difference density in the active site.
Fragment Evolution Strategy
Once a "Hit" is validated, the fragment must be evolved. 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid offers two distinct vectors:
-
Vector A (The Acid): Amide coupling to explore adjacent polar/hydrophobic regions.
-
Vector B (The Tail): Modification of the 2-methylbutanoyl group to optimize hydrophobic fit.
Diagram 1: The FBDD Decision Workflow
Caption: Systematic workflow for processing the piperidine-3-carboxylic acid fragment from library selection to structural validation.
Diagram 2: Chemical Evolution Logic
Caption: Divergent synthesis strategy utilizing the orthogonal functional handles of the scaffold.
References
-
Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link
-
Congreve, M., et al. (2003).[1] "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link
-
Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link
-
BioSolveIT. "Fragment-Based Drug Design (FBDD): Concepts and Tools." BioSolveIT Application Resources. Link
-
Vergara, A., et al. (2020). "Application of Fragment-Based Drug Discovery to Versatile Targets." Frontiers in Molecular Biosciences. Link
Sources
Troubleshooting & Optimization
Improving the yield of "1-(2-Methylbutanoyl)piperidine-3-carboxylic acid" synthesis
Technical Support Center: Optimization of 1-(2-Methylbutanoyl)piperidine-3-carboxylic Acid Synthesis
Welcome to the Advanced Synthesis Support Module
Subject: Yield Optimization & Troubleshooting for N-Acyl Nipecotic Acid Derivatives Target Molecule: 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid CAS Registry Number: 954584-11-3 (Generic/Racemic)
This guide addresses the specific challenges of coupling a sterically hindered acyl group (2-methylbutanoyl) to an amphoteric amino acid (piperidine-3-carboxylic acid/nipecotic acid). The steric bulk at the
Module 1: The Synthesis Strategy
To improve yield, you must choose the correct route based on your starting material's protection status.
Route Decision Matrix
If you are experiencing yields below 60%, you are likely using the "Direct Schotten-Baumann" route without accounting for the specific hydrolysis rates of the 2-methylbutanoyl chloride.
Figure 1: Decision tree for selecting the optimal synthesis pathway based on starting material and risk tolerance.
Module 2: Troubleshooting & FAQs
This section addresses specific failure points reported by researchers working with hindered acyl chlorides.
Issue 1: "My reaction stalls, and I recover unreacted Nipecotic Acid."
Diagnosis: The 2-methylbutanoyl chloride is hydrolyzing faster than it reacts with the amine. The branching at the 2-position creates steric hindrance, slowing the nucleophilic attack by the piperidine nitrogen. In aqueous Schotten-Baumann conditions, water (a smaller nucleophile) outcompetes the amine.
Corrective Protocol (The "Modified Schotten-Baumann"):
-
Solvent Switch: Do not use pure water. Use a 1:1 mixture of Acetone/Water or THF/Water . This increases the solubility of the acyl chloride, bringing it into contact with the amine.
-
Temperature Control: Cool the reaction to 0°C to -5°C . Hydrolysis is more temperature-sensitive than aminolysis; cooling favors the amide formation.
-
pH Control: Maintain pH between 10 and 12 .
-
Too Low (<9): The amine is protonated (ammonium form) and cannot react.
-
Too High (>13): Hydrolysis of the acyl chloride accelerates rapidly.
-
-
Reagent Stoichiometry: Increase the acyl chloride equivalents to 1.5 - 2.0 eq to account for sacrificial hydrolysis.
Issue 2: "I have low yield after extraction (Work-up Losses)."
Diagnosis: The product is an N-acyl amino acid. It is amphiphilic.
-
At pH > 4 , it exists as a carboxylate salt (Water Soluble).
-
At pH < 1 , it may protonate weakly on the amide oxygen (less likely) or simply remain soluble due to polarity.
Corrective Protocol (The "pH-Swing Extraction"):
-
Wash: At the end of the reaction (pH ~11), wash the aqueous layer with Diethyl Ether or Hexanes. Discard the organic layer. (This removes unreacted acyl chloride and neutral impurities).
-
Acidify: Carefully acidify the aqueous layer with 2N HCl to pH 2–3 . Do not go to pH 0.
-
Extract: Extract immediately with Ethyl Acetate (EtOAc) or DCM containing 5% Isopropanol . The isopropanol helps disrupt hydrogen bonding with water.
-
Salt Out: Saturate the aqueous phase with NaCl to force the organic product out of the water layer.
Issue 3: "The product is an oil that won't crystallize."
Diagnosis: The "2-methylbutanoyl" group introduces a chiral center. Unless you used enantiopure starting materials (e.g., (S)-2-methylbutanoic acid), your product is a mixture of diastereomers (e.g., R,R, S,S, R,S, S,R). Diastereomeric mixtures often exist as oils or amorphous solids due to disrupted crystal packing.
Resolution:
-
For purity: Do not attempt recrystallization. Use Flash Column Chromatography .
-
Mobile Phase: DCM:MeOH (95:5) with 0.1% Acetic Acid.
-
-
For solid form: Convert the acid to a salt (e.g., Dicyclohexylamine salt) which often crystallizes well, then revert to the free acid if needed.
Module 3: Optimized Experimental Protocol (Route B - High Yield)
This route avoids the competition with water entirely, recommended for valuable starting materials.
Reagents:
-
Ethyl Nipecotate (Starting Material)
-
2-Methylbutanoic acid (or chloride)
-
EDC[1]·HCl / HOBt (Coupling Agents) or TEA (if using chloride)
-
DCM (Solvent)
Step-by-Step Workflow:
-
Coupling (Anhydrous):
-
Hydrolysis (Saponification):
-
Evaporate DCM. Dissolve residue in THF:Water (3:1).
-
Add LiOH (2.5 eq). Stir at Room Temp for 4 hours.
-
Checkpoint: Ensure the ester is fully cleaved (TLC check).
-
-
Purification:
-
Evaporate THF.
-
Acidify aqueous residue to pH 2.
-
Extract with EtOAc (3x).
-
Dry over Na2SO4 and concentrate.[4]
-
Data Summary: Yield Comparison
| Parameter | Route A (Schotten-Baumann) | Route B (Ester/Anhydrous) |
| Typical Yield | 45 - 60% | 85 - 92% |
| Reaction Time | 2 - 4 Hours | 12 - 16 Hours (2 Steps) |
| Purity Profile | Moderate (Hydrolysis byproducts) | High |
| Cost Efficiency | High (Cheap reagents) | Moderate (Requires 2 steps) |
Module 4: Mechanism & Visual Logic
Understanding the extraction logic is critical for recovering the polar product.
Figure 2: The pH-Swing Extraction Protocol. Critical step: Acidification converts the water-soluble carboxylate to the organic-soluble free acid.
References
-
Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[5] (General methodology for amide coupling in biphasic systems).
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (PMC). (Demonstrates nipecotic acid derivative handling and esterification protocols).
-
Physicochemical Properties of Substituted Piperidine-Carboxylic Acids. BenchChem Technical Guide. (Provides pKa and solubility data for nipecotic acid to support extraction logic).
-
Nipecotic acid directly activates GABAA-like ion channels. British Journal of Pharmacology. (Contextualizes the biological relevance and stability of the core scaffold).
Sources
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Bioavailability of Piperidine Carboxylic Acids
Status: Operational Ticket Focus: Piperidine Carboxylic Acids (PCAs) – Bioavailability & Permeability Specialist: Senior Application Scientist
Introduction: The Zwitterion Paradox
Welcome to the PCA Bioavailability Support Center. If you are working with nipecotic acid , pipecolic acid , or isonipecotic acid derivatives, you are likely facing the "Zwitterion Paradox."
At physiological pH (7.4), these molecules exist primarily as zwitterions (protonated secondary amine, deprotonated carboxylate). While this charge state is often essential for receptor binding (e.g., GABA transporters), it creates a massive energy penalty for passive membrane diffusion, resulting in BCS Class III behavior (High Solubility, Low Permeability).
This guide provides three distinct modules to troubleshoot and resolve these bioavailability issues: Chemical Modification , Prodrug Design , and Advanced Formulation .
Module 1: Chemical Modification (The "Anchor" Strategy)
User Issue: "My nipecotic acid derivative has nanomolar affinity in vitro but shows no CNS activity in vivo."
Diagnosis: The compound is likely failing to cross the Blood-Brain Barrier (BBB) due to low lipophilicity. The zwitterionic core is too polar.
Solution: N-Alkylation with Lipophilic Anchors. Drawing from the development of Tiagabine , the most effective strategy is to attach a lipophilic "anchor" to the piperidine nitrogen. This masks the polarity of the amine and provides sufficient lipophilicity to drag the carboxylic acid moiety across the membrane.
Troubleshooting Q&A
Q: How large must the lipophilic group be? A: A simple methyl or ethyl group is insufficient. You need a "lipophilic domain" with significant bulk.
-
Standard: Diphenyl-3-butenyl groups or bis(thiophene) moieties.[1]
-
Mechanism: These groups increase LogP > 3.0, shifting the transport mechanism from paracellular (inefficient) to transcellular (efficient).
Q: Will this destroy biological activity? A: It depends on the target. For GABA uptake inhibitors (GAT-1), the N-substituent often occupies a hydrophobic pocket in the transporter, actually enhancing potency while solving the bioavailability problem.
Protocol: Reductive Amination for N-Alkylation
Standard procedure for attaching lipophilic linkers to nipecotic/pipecolic acid esters.
-
Reagents: Ethyl nipecotate (1.0 eq), Lipophilic Aldehyde (1.1 eq), NaBH(OAc)3 (1.5 eq), DCE (Solvent).
-
Step 1: Dissolve ethyl nipecotate and the aldehyde in dry DCE.
-
Step 2: Add NaBH(OAc)3 in portions. Stir at room temperature for 12–24h under N2.
-
Step 3: Quench with sat. NaHCO3. Extract with DCM.
-
Step 4: Hydrolyze the ester (if the free acid is the active pharmacophore) using LiOH in THF/Water, only after the N-alkylation is complete.
Module 2: Prodrug Strategies (The "Trojan Horse")
User Issue: "I cannot permanently modify the structure because the amine is critical for binding."
Diagnosis: You need a transient modification. The zwitterion must be masked during transport and released in the plasma or cytosol.
Solution: Double Prodrugs or Transporter-Targeted Conjugates.
Strategy A: Esterification (The "Soft" Fix)
Simple alkyl esters (ethyl, methyl) mask the carboxylate negative charge.
-
Risk: The amine remains protonated. Permeability improves but may still be suboptimal.
-
Fix: Use Double Prodrugs (e.g., Acyloxymethyl esters for the acid + Carbamate for the amine).
Strategy B: Transporter Targeting (LAT1 & SVCT2)
Instead of relying on passive diffusion, hijack nutrient transporters.
-
LAT1 Targeting: Conjugate the PCA with L-Tyrosine or L-Phenylalanine. The brain capillary LAT1 transporter recognizes the conjugate as a nutrient.
-
SVCT2 Targeting: Conjugate with Ascorbic Acid (Vitamin C).[2]
Visualization: Prodrug Decision Logic
Caption: Decision matrix for selecting between permanent structural modification and prodrug strategies based on target tissue and pharmacophore rigidity.
Module 3: Formulation & Efflux (The "Non-Covalent" Fix)
User Issue: "My compound is chemically optimized but still shows low plasma exposure (low AUC)."
Diagnosis: The compound might be a substrate for P-glycoprotein (P-gp) efflux or suffers from rapid renal clearance.
Solution: Ion-Pairing and Lipid Formulations.
Troubleshooting Q&A
Q: How do I know if it's P-gp efflux? A: Run a bidirectional Caco-2 assay. If the Efflux Ratio (B-to-A / A-to-B) is > 2.0, your PCA is being pumped out.[3]
-
Immediate Fix: Co-formulate with P-gp inhibitors (e.g., Piperine, Vitamin E TPGS).
Q: Can I improve permeability without synthesis? A: Yes, using Hydrophobic Ion Pairing (HIP) . PCAs are cationic at pH 7.4. You can pair them with anionic lipophilic counter-ions (e.g., docusate, oleate) to form a neutral, lipophilic complex that crosses membranes passively.
Data: Comparison of Enhancement Strategies
| Strategy | Mechanism | Complexity | Est.[4][5] Bioavailability Increase | Reference Case |
| N-Alkylation | Lipophilic anchoring | High (Synthesis) | 10–50x | Tiagabine [1, 2] |
| Ester Prodrug | Charge masking (COO-) | Medium | 2–5x | Nipecotic Acid Esters [3] |
| LAT1 Conjugate | Active Transport | High (Synthesis) | 5–10x (Brain specific) | L-DOPA/Nipecotic hybrids [4] |
| Ion-Pairing | Charge neutralization | Low (Formulation) | 2–4x | General Peptide Delivery [5] |
Experimental Validation: The "Self-Validating" Protocol
To ensure your strategy works, you must validate permeability before moving to animal models. Do not rely solely on LogP calculations.
Protocol: pH-Dependent PAMPA (Parallel Artificial Membrane Permeability Assay)
This assay confirms if your strategy overcomes the zwitterion trap.
-
Setup: Use a PAMPA "sandwich" plate with a PVDF membrane coated in lecithin/dodecane.
-
Donor Plate:
-
Well A: PCA in Buffer pH 5.0 (Cationic dominant).
-
Well B: PCA in Buffer pH 7.4 (Zwitterionic dominant).
-
Well C: PCA Prodrug/Analog in Buffer pH 7.4.
-
-
Incubation: 4 hours at 25°C.
-
Analysis: Measure concentration in the Acceptor plate via LC-MS.
-
Success Criteria:
-
If Well C permeability >> Well B, your strategy effectively masks the zwitterion.
-
If Well C ≈ Well B, the lipophilic anchor is too weak or the prodrug is unstable.
-
References
-
Nielsen, E. B., et al. (1991). Tiagabine (NO-328): A new potent and selective GABA uptake inhibitor.[6]European Journal of Pharmacology . Link
-
Andersen, K. E., et al. (1993). Synthesis of novel GABA uptake inhibitors.[5][6][7][8][9] 1. Derivatives of nipecotic acid and guvacine.[10]Journal of Medicinal Chemistry . Link
-
Bonina, F., et al. (1999). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs.Journal of Pharmaceutical Sciences . Link
-
Gynther, M., et al. (2008). Large neutral amino acid transporter (LAT1) mediated brain uptake of prodrugs.[6]Journal of Medicinal Chemistry . Link
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications.Nature Reviews Drug Discovery . Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and activity of ascorbic acid prodrugs of nipecotic, kynurenic and diclophenamic acids, liable to increase neurotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure activity relationship of selective GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding common pitfalls in the characterization of novel piperidine derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to navigating the complexities of novel piperidine derivative characterization. The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a remarkable number of pharmaceuticals and bioactive compounds.[1] However, its unique chemical properties can present significant challenges during synthesis, purification, and analysis. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to address the common pitfalls you may encounter in the lab. We will explore the "why" behind these challenges and provide robust, field-proven protocols to ensure the integrity and reproducibility of your results.
Section 1: Synthesis & Purification Pitfalls
This section addresses common hurdles during the synthesis and subsequent purification of piperidine derivatives, from incomplete reactions to stubborn impurities.
Q1: My N-alkylation of a piperidine is sluggish and gives low yields. What's going wrong?
Answer: Slow or incomplete N-alkylation is a frequent issue stemming from several factors. Let's break down the probable causes and solutions.
-
Steric Hindrance: Bulky substituents on the piperidine ring or the alkylating agent can physically block the nitrogen's lone pair from attacking the electrophile.
-
Solution: Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. If that fails, consider using a more reactive alkylating agent (e.g., switching from an alkyl chloride to a bromide or iodide) or exploring an alternative synthetic route entirely.[2]
-
-
Poor Leaving Group: The efficiency of the Sₙ2 reaction depends heavily on the quality of the leaving group on your alkylating agent.
-
Solution: Convert alkyl chlorides or bromides to the more reactive iodides in situ using catalytic sodium iodide (Finkelstein reaction). Alternatively, using alkyl triflates, which have an excellent leaving group, can dramatically accelerate the reaction.
-
-
Byproduct Formation: A common side reaction is the formation of a quaternary ammonium salt, where the newly formed tertiary amine is further alkylated.[2]
-
Solution: This occurs when using an excess of the alkylating agent. Use a strict 1:1 stoichiometry or a slight excess of the piperidine. Adding the alkylating agent slowly to the reaction mixture can also help maintain a low instantaneous concentration, disfavoring the second alkylation.
-
Q2: I'm seeing a persistent pyridine impurity in my piperidine product that I can't remove by distillation. How do I get rid of it?
Answer: This is a classic purification challenge caused by the formation of an azeotrope—a mixture with a constant boiling point. Piperidine and pyridine form an azeotrope, making their separation by simple fractional distillation nearly impossible.[2][3]
You can overcome this by leveraging the difference in basicity between the two amines. Piperidine (pKa of conjugate acid ≈ 11.1) is significantly more basic than pyridine (pKa of conjugate acid ≈ 5.2).
Protocol: Acid-Base Extraction for Pyridine Removal
-
Dissolution: Dissolve the impure mixture in a suitable organic solvent like diethyl ether or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Mechanism: The more basic piperidine will be preferentially protonated, forming a water-soluble hydrochloride salt that partitions into the aqueous layer. The less basic pyridine will remain largely unprotonated and stay in the organic layer.[2]
-
Separation: Separate the aqueous layer containing your piperidine salt. Wash the organic layer again with fresh 1 M HCl to ensure complete extraction.
-
Recovery: Combine the aqueous layers. Cool the solution in an ice bath and basify it by slowly adding a strong base (e.g., 2 M NaOH) until the pH is >12. This deprotonates the piperidine, which will often precipitate or form an oil.
-
Final Extraction: Extract the free piperidine back into an organic solvent (e.g., DCM), dry the organic layer with an anhydrous salt (like Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[4]
Q3: My supposedly pure piperidine derivative crystallizes out of my DMF stock solution upon storage. Why is this happening?
Answer: This frustrating issue is almost always due to the formation of a salt. The basic piperidine nitrogen can react with acidic gases from the atmosphere, primarily carbon dioxide (CO₂), to form a piperidinium carbonate salt.[3] If other acidic reagents are stored nearby, trace amounts of gases like HCl can also cause the formation of a hydrochloride salt.
Solutions:
-
Prevention: Prepare fresh solutions before use. If storage is necessary, use a well-sealed container and consider storing it under an inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric CO₂.[3]
-
Remediation: Gently warming the solution may redissolve the salt. However, for quantitative applications, it is highly recommended to discard the solution and prepare a fresh one to ensure accurate concentration.[2]
Section 2: Physicochemical Characterization Pitfalls
Solubility and stability are critical parameters that dictate the utility of a compound, especially in biological assays.
Q1: My novel piperidine derivative has extremely poor aqueous solubility. What are the first troubleshooting steps?
Answer: Poor aqueous solubility is a hallmark challenge for many organic molecules, including piperidine derivatives, especially those with lipophilic substituents.[5] The first and most critical step is to investigate the effect of pH. Many piperidine derivatives contain both a basic nitrogen and an acidic functional group (like a carboxylic acid), making them zwitterionic at neutral pH, which often corresponds to the point of minimum solubility.[6]
Protocol: Rapid pH-Solubility Screen
-
Preparation: Weigh 1-2 mg of your compound into three separate vials, labeled "Acid," "Neutral," and "Base."
-
Acid Vial: Add 1 mL of 0.1 M HCl (pH ≈ 1).
-
Neutral Vial: Add 1 mL of deionized water (pH ≈ 7).
-
Base Vial: Add 1 mL of 0.1 M NaOH (pH ≈ 13).
-
Agitation: Vortex all vials vigorously for 2-3 minutes.
-
Observation: Allow the vials to stand for 30 minutes and visually inspect for undissolved solid. A clear solution indicates good solubility at that pH.[6] This will immediately tell you if moving to an acidic or basic formulation will solve your problem.
Table 1: Example: Effect of pH on the Solubility of a Hypothetical Piperidine Derivative
| Solvent System | pH | Approximate Solubility (mg/mL) | Observation |
|---|---|---|---|
| 0.1 M Hydrochloric Acid | 1.0 | > 10 | Clear Solution |
| Deionized Water | ~7.0 | < 0.01 | Heavy Precipitate |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.01 | Heavy Precipitate |
| 0.1 M Sodium Hydroxide | 13.0 | 5-10 | Clear Solution |
Q2: My compound is soluble in DMSO, but it crashes out when I dilute it into my aqueous assay buffer. How can I prevent this?
Answer: This is a classic problem of kinetic versus thermodynamic solubility. The DMSO stock is a kinetically trapped, supersaturated solution. Upon dilution into an aqueous buffer where the compound's thermodynamic solubility is low, it precipitates.
Strategies to Prevent Precipitation:
-
Lower the Final Concentration: This is the simplest solution. Determine the maximum aqueous solubility and work below that limit.[6]
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the buffer, try a "reverse dilution." Add the buffer to the DMSO stock dropwise while vortexing vigorously. This can sometimes create a more stable suspension.[6]
-
Use Co-solvents: If your assay can tolerate it, including a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) in your final buffer can increase solubility. Always run a vehicle control to ensure the co-solvent doesn't affect the assay outcome.[7]
-
Advanced Formulation: For in vivo studies or challenging in vitro systems, consider more advanced formulation strategies like complexation with cyclodextrins or creating a salt form of your compound. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, significantly enhancing their apparent aqueous solubility.[5][8]
Section 3: Structural Elucidation & Spectroscopic Analysis
Confirming the structure and stereochemistry of your novel derivative is non-negotiable. This section covers common issues in spectroscopic analysis.
Q1: My HPLC analysis of a pure piperidine free base shows two peaks, but the hydrochloride salt shows only one. Is my compound impure?
Answer: Not necessarily. This is a common HPLC artifact when analyzing basic compounds like piperidines, especially under acidic mobile phase conditions (e.g., with 0.1% TFA).[9]
The Cause: On-Column Ionization
When you inject the free base, some molecules may interact with the acidic mobile phase and become protonated on the column, while others may not. This creates two populations of the same compound: the neutral free base and the charged piperidinium cation. These two forms will have different retention times on a reverse-phase column, resulting in two peaks for a single, pure compound.[9]
The hydrochloride salt is already fully protonated, so it behaves as a single species on the column, giving you a sharp, single peak.[9]
Solutions:
-
Mobile Phase Modification: Add a stronger buffer to your mobile phase to ensure consistent ionization of the analyte.
-
Sample Preparation: Pre-treat your free base sample by dissolving it in a solution containing the mobile phase acid (e.g., dilute TFA) before injection. This ensures the compound is fully protonated before it even reaches the column.
Q2: I'm struggling to assign the stereochemistry of my disubstituted piperidine. What are the key NMR experiments I should run?
Answer: Unambiguously determining the stereochemistry of substituted piperidines is crucial and often challenging. The piperidine ring exists in a chair conformation, and substituents can be either axial or equatorial. The relative orientation (cis/trans) is determined by the coupling constants (J-values) between protons on the ring.
Key NMR Experiments:
-
High-Resolution 1D ¹H NMR: This is your starting point. You need to accurately measure the coupling constants. For protons in a chair conformation:
-
J(axial-axial): Large coupling (typically 8-13 Hz)
-
J(axial-equatorial): Small coupling (typically 2-5 Hz)
-
J(equatorial-equatorial): Small coupling (typically 2-5 Hz) By analyzing the splitting patterns of the ring protons, you can deduce their relative orientations.
-
-
2D COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, helping you trace the connectivity around the ring and confirm your assignments from the 1D spectrum.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for determining through-space proximity.
-
Mechanism: A NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are directly bonded.
-
Application: For a disubstituted piperidine, a strong NOE between two substituent protons (or between a substituent and a ring proton) can confirm a cis relationship (e.g., both are axial or both are equatorial and on the same side of the ring). The absence of such a cross-peak suggests a trans relationship.
-
Table 2: Common MS Fragmentation Patterns for Piperidine Derivatives (ESI-MS/MS)
| Precursor Ion | Fragmentation Pathway | Common Neutral Loss | Resulting Fragment |
|---|---|---|---|
| [M+H]⁺ | α-Cleavage | Loss of substituent at C2/C6 | Stable iminium ion |
| [M+H]⁺ | Ring Fission | Varies | Acyclic fragment ions |
| [M+H]⁺ (with -OH) | Dehydration | H₂O | [M+H-18]⁺ |
| [M+H]⁺ (with -OAc) | Acetic Acid Loss | CH₃COOH | [M+H-60]⁺ |
Data compiled from scientific literature.[10][11]
Section 4: Pharmacological & Biological Assays
The ultimate goal for many novel derivatives is biological testing. However, the compound's properties can interfere with the assay itself, leading to misleading results.
Q1: My results in a cell-based assay are highly variable and not reproducible. Could my compound be the problem?
Answer: Absolutely. Inconsistent results in biological assays are frequently caused by the physicochemical properties of the test compound, with precipitation being the primary culprit.[7] If your compound precipitates in the cell culture medium, the actual concentration exposed to the cells is unknown and will vary from well to well, leading to poor reproducibility.
Protocol: Assessing Kinetic Solubility in Assay Medium
-
Prepare Compound: Prepare your compound in 100% DMSO at a high concentration (e.g., 10 mM).
-
Serial Dilution: Serially dilute the compound directly into your specific cell culture medium to match the final concentrations used in your assay.
-
Incubation: Incubate the plate under the same conditions as your assay (e.g., 37°C, 5% CO₂).
-
Visual Inspection: After a set time (e.g., 1 hour, 24 hours), inspect the wells under a microscope for any signs of precipitation (crystals, amorphous solid).
-
Action: You must only use final concentrations that remain fully dissolved in the assay medium over the entire duration of the experiment. If your desired concentration is not soluble, you must employ the solubility enhancement strategies discussed in Section 2.
Q2: My piperidine derivative is showing potent cytotoxicity in cancer cells, but how do I know if it's a promising lead?
Answer: Potency is only half the story. A critical measure for any potential therapeutic is its selectivity . A compound that kills cancer cells but is equally toxic to healthy cells has a very narrow therapeutic window and is unlikely to be a successful drug.
You must determine the Selectivity Index (SI) .
Calculation: SI = IC₅₀ (in normal, non-cancerous cells) / IC₅₀ (in cancer cells)
-
IC₅₀: The half-maximal inhibitory concentration, a measure of the compound's potency.
Procedure:
-
Run your cytotoxicity assay (e.g., MTT, SRB) in parallel on your target cancer cell line and a relevant normal cell line (e.g., non-cancerous fibroblasts or epithelial cells from the same tissue of origin).[12]
-
Calculate the IC₅₀ value for each cell line.
-
Calculate the SI. A higher SI value (ideally >10) is desirable, as it indicates that the compound is preferentially toxic to cancer cells.[12] This is a crucial first step in de-risking your compound and justifying further development.
References
-
openPR. (S)-3-(Boc-amino)piperidine Nitroso Impurity: A Global Concern in Pharmaceutical Manufacturing. Available from: [Link]
-
Veeprho. Amine Di piperazine impurity. Available from: [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
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ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available from: [Link]
-
PubMed. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Available from: [Link]
-
PMC. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Available from: [Link]
-
RSC Publishing. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Available from: [Link]
-
ResearchGate. Stereoselective Synthesis of Piperidines. Available from: [Link]
-
ACS Publications. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available from: [Link]
-
ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available from: [Link]
-
DTIC. Piperidine Synthesis. Available from: [Link]
-
ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available from: [Link]
-
ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available from: [Link]
-
University of Glasgow. Stereoselective synthesis of piperidines. PhD thesis. Available from: [Link]
-
ResearchGate. Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. Available from: [Link]
-
MDPI. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Available from: [Link]
-
Der Pharma Chemica. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Available from: [Link]
-
ACS Omega. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. Available from: [Link]
-
RSC Medicinal Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available from: [Link]
-
DUT Open Scholar. Pharmacological screening of synthetic piperidine derivatives. Available from: [Link]
-
ResearchGate. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Available from: [Link]
-
eScholarship. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Available from: [Link]
-
University of Vienna. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Available from: [Link]
-
PMC. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available from: [Link]
-
NCBI. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Available from: [Link]
-
ACS Publications. The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society. Available from: [Link]
-
IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - Peer-Review. Available from: [Link]
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Validation & Comparative
Comparative Analysis: 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid vs. Established GABA Uptake Inhibitors
Content Type: Technical Comparison Guide Domain: Medicinal Chemistry / Neuropharmacology Audience: Drug Discovery Scientists, Neuropharmacologists
Executive Summary: The Lipophilic Challenge in GAT-1 Inhibition
The development of GABA uptake inhibitors has historically revolved around a central pharmacokinetic paradox: the structural requirements for high-affinity binding to the GABA Transporter-1 (GAT-1) often conflict with the requirements for Blood-Brain Barrier (BBB) permeability.
This guide provides a comparative analysis of 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid (hereafter referred to as MB-PCA ) against the clinical gold standard (Tiagabine ) and the parent pharmacophore (Nipecotic Acid ).
Key Insight: While Nipecotic Acid represents the maximal binding affinity pharmacophore, it lacks BBB permeability. The subject compound, MB-PCA , represents an N-acylated derivative. This analysis highlights the critical Structure-Activity Relationship (SAR) distinction between N-acylation (MB-PCA) and N-alkylation (Tiagabine), specifically regarding the zwitterionic character required for GAT-1 recognition.
Chemical Identity & Structural Logic
The Subject: 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid (MB-PCA)
-
Core Structure: Piperidine-3-carboxylic acid (Nipecotic Acid).
-
Modification: N-acylation with a 2-methylbutanoyl group (isovaleryl-like moiety).
-
Chemical Consequence: The formation of an amide bond at the piperidine nitrogen significantly reduces the basicity of the nitrogen atom (pKa drops from ~10 to ~0). This eliminates the positive charge at physiological pH.
The Competitors
-
Tiagabine (Gabitril): The only FDA-approved selective GAT-1 inhibitor. It features a lipophilic diarylalkenyl tail attached via an alkyl chain, preserving the nitrogen's basicity.
-
Nipecotic Acid: The endogenous-mimetic inhibitor. Extremely potent in vitro but biologically limited by hydrophilicity.
Comparative Structural Table
| Feature | MB-PCA (Subject) | Tiagabine (Standard) | Nipecotic Acid (Parent) |
| N-Substituent | 2-Methylbutanoyl (Amide) | Diaryl-alkenyl (Amine) | Hydrogen (Secondary Amine) |
| Nitrogen State (pH 7.4) | Neutral (Amide) | Cationic (Protonated) | Cationic (Protonated) |
| Lipophilicity (LogP) | ~1.5 (Predicted) | 3.5 (Experimental) | -2.7 (Experimental) |
| BBB Permeability | High (Passive Diffusion) | High (Lipophilic Transport) | Negligible |
| GAT-1 Affinity | Low / Inactive * | High (Ki = 70 nM) | High (Ki = 10-20 nM) |
> Scientific Note: The GAT-1 transporter requires a zwitterionic substrate (Carboxylate^-^ + Ammonium^+^). The neutral nitrogen in MB-PCA suggests it may act as a prodrug or a negative control in SAR studies rather than a direct inhibitor.
Mechanism of Action & SAR Visualizer
The following diagram illustrates the critical interaction points within the GAT-1 transporter and how the N-substitution determines efficacy.
Figure 1: Mechanistic interaction of GABA analogues with GAT-1.[1] Note the reduced affinity pathway for MB-PCA due to the loss of the cationic nitrogen center.
Experimental Validation Protocols
To objectively assess MB-PCA against Tiagabine, the following self-validating experimental workflow is recommended. This protocol distinguishes between binding affinity and transport efficacy.
Protocol A: [³H]-GABA Uptake Inhibition Assay (Synaptosomes)
Objective: Determine the IC50 of the test compound for GAT-1 inhibition.
Reagents:
-
Rat cortical synaptosomes (P2 fraction).
-
[³H]-GABA (Specific Activity: 80-100 Ci/mmol).
-
Assay Buffer: Krebs-Henseleit (pH 7.4).
-
Control: Tiagabine (10 µM) for non-specific uptake definition.
Workflow:
-
Preparation: Resuspend synaptosomes in glucose-containing buffer.
-
Pre-incubation: Incubate synaptosomes with MB-PCA (0.1 nM – 100 µM) for 10 min at 37°C.
-
Control Group: Tiagabine (Positive Control) and Vehicle (Negative Control).
-
-
Initiation: Add [³H]-GABA (final concentration 10 nM) to initiate uptake.
-
Termination: After 5 min, stop reaction by rapid filtration over Whatman GF/B filters (pre-soaked in 0.1% PEI to reduce non-specific binding).
-
Quantification: Liquid scintillation counting.
Data Analysis:
Calculate % Inhibition =
Protocol B: Evaluation of Prodrug Potential (Plasma Stability)
Since MB-PCA is an amide, it may function as a prodrug delivering Nipecotic Acid.
Workflow:
-
Incubate MB-PCA (10 µM) in rat plasma at 37°C.
-
Aliquot samples at 0, 15, 30, 60, and 120 mins.
-
Precipitate proteins with Acetonitrile.
-
Analyze supernatant via LC-MS/MS monitoring for the release of free Nipecotic Acid (m/z 129.1).
Comparative Performance Data (Simulated/Literature Based)
The following table synthesizes established literature values for standards with predicted physicochemical properties for the subject compound.
| Metric | MB-PCA | Tiagabine | Nipecotic Acid | Interpretation |
| IC50 (GABA Uptake) | > 10,000 nM (Est.)* | 46 nM | 18 nM | MB-PCA lacks the cationic charge necessary for nanomolar potency. |
| LogP (Lipophilicity) | 1.45 | 3.55 | -2.71 | MB-PCA has moderate lipophilicity, sufficient for BBB penetration. |
| tPSA (Polar Surface Area) | 49.8 Ų | 40.5 Ų | 63.3 Ų | All are within the range for CNS penetration (<90 Ų). |
| Metabolic Stability | Moderate (Amidase sensitive) | High (CYP3A4 metabolism) | High (Renal excretion) | MB-PCA may hydrolyze to active Nipecotic Acid in vivo. |
*Estimation based on SAR of N-acetylated nipecotic acid derivatives which typically show >100-fold loss in potency compared to N-alkyl derivatives.
Synthesis & Workflow Visualization
Understanding the creation of these compounds aids in verifying their identity during testing.
Figure 2: Synthetic divergence. The N-acylation pathway (Red) produces the subject compound, fundamentally altering the electronic properties of the piperidine ring compared to the N-alkylation pathway (Green).
Conclusion & Recommendation
Verdict: 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid (MB-PCA) is likely inferior to Tiagabine as a direct GAT-1 inhibitor due to the N-acylation masking the secondary amine required for transporter recognition.
Research Utility:
-
Prodrug Strategy: It may serve as a lipophilic prodrug. If plasma/brain amidases cleave the 2-methylbutanoyl group, it could release active Nipecotic Acid directly into the CNS, bypassing the BBB transport issues of the parent compound.
-
Negative Control: It is an excellent negative control for binding assays to demonstrate the necessity of the protonated nitrogen for GAT-1 affinity.
Recommendation: For researchers seeking direct inhibition, Tiagabine remains the superior choice. For those investigating prodrug delivery systems or metabolic precursors of nipecotic acid, MB-PCA warrants investigation using the plasma stability protocol outlined above.
References
-
Nielsen, E. B., et al. (1991). "Tiagabine (NO-328): A new potent and selective GABA uptake inhibitor." European Journal of Pharmacology. Link
-
Krogsgaard-Larsen, P. (1980). "Inhibitors of the GABA uptake systems."[1][2][3][4][5][6][7][8][9] Molecular and Cellular Biochemistry. Link
-
Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International. Link
-
Andersen, K. E., et al. (1993). "Synthesis of novel GABA uptake inhibitors. Structure-activity studies on N-substituted nipecotic acid derivatives." Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (2024). "Nipecotic Acid."[1][2][3][4][5][6][7][8][9][10] National Center for Biotechnology Information. Link
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Structure-activity relationship (SAR) studies of "1-(2-Methylbutanoyl)piperidine-3-carboxylic acid" analogues
An In-depth Analysis of a Privileged Scaffold in Drug Discovery
Authored by: [Your Name/Department], Senior Application Scientist
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogues based on the "1-(2-Methylbutanoyl)piperidine-3-carboxylic acid" scaffold, a derivative of nipecotic acid. Piperidine-3-carboxylic acid and its derivatives are a significant class of compounds in medicinal chemistry, primarily recognized for their interaction with the central nervous system, particularly as GABA uptake inhibitors.[1][2] This document will delve into the synthetic strategies, key structural modifications, and their impact on biological activity across various therapeutic targets, supported by experimental data and established protocols.
The piperidine moiety is a highly privileged scaffold in drug development due to its favorable physicochemical properties, which can enhance drug-like characteristics such as metabolic stability and bioavailability.[3] Understanding the SAR of its derivatives is crucial for designing potent and selective therapeutic agents.
The Core Scaffold: 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid
The molecule "1-(2-Methylbutanoyl)piperidine-3-carboxylic acid" serves as our foundational structure. It features a piperidine-3-carboxylic acid (nipecotic acid) core, which is N-acylated with a 2-methylbutanoyl group. The key structural features available for modification are:
-
The N-acyl group: The size, lipophilicity, and branching of this group can significantly influence receptor binding and pharmacokinetic properties.
-
The piperidine ring: Substitutions on the ring can affect conformation and introduce new interaction points with biological targets.
-
The carboxylic acid: This group is often crucial for target interaction, but can be modified to esters, amides, or other bioisosteres to modulate activity and permeability.
-
Stereochemistry: The chiral center at the 3-position of the piperidine ring is a critical determinant of biological activity.
Synthetic Strategies for Analogue Generation
The synthesis of analogues of 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid typically starts from piperidine-3-carboxylic acid (nipecotic acid) or its ester derivatives. A general and robust method involves the N-acylation of the piperidine nitrogen.
General N-Acylation Protocol:
A common method for synthesizing the target compound and its analogues is through the reaction of piperidine-3-carboxylic acid (or its ester) with an appropriate acyl chloride or carboxylic acid.
Step-by-step Methodology:
-
Protection (if necessary): The carboxylic acid group of piperidine-3-carboxylic acid may be protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions.
-
N-Acylation: The piperidine derivative is reacted with the desired acyl chloride (e.g., 2-methylbutanoyl chloride) in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Alternatively, direct coupling of a carboxylic acid can be achieved using standard peptide coupling reagents like DCC/HOBt or HATU.[4]
-
Deprotection (if necessary): If the carboxylic acid was protected, the ester is hydrolyzed, typically under basic conditions (e.g., using LiOH or NaOH) or acidic conditions, to yield the final carboxylic acid analogue.
-
Purification: The final compound is purified using techniques such as column chromatography or recrystallization.
Experimental Workflow: N-Acylation of Piperidine-3-Carboxylic Acid
Caption: General workflow for the synthesis of N-acyl piperidine-3-carboxylic acid analogues.
Structure-Activity Relationship (SAR) Analysis
The biological activity of piperidine-3-carboxylic acid analogues is highly dependent on the nature of the substituents at the N1 and C3 positions. Below, we compare the effects of these modifications on different biological targets.
GABA Uptake Inhibition for Anticonvulsant Activity
Piperidine-3-carboxylic acid (nipecotic acid) is a known inhibitor of GABA transporter 1 (GAT-1).[5] SAR studies have focused on modifying the N-substituent to improve potency and blood-brain barrier permeability.
| Analogue Modification | General Effect on GABA Uptake Inhibition | Supporting Evidence |
| N-alkylation/N-acylation | Lipophilic N-substituents generally increase potency. | N-diarylalkenyl-piperidinecarboxylic acid derivatives have been evaluated as GABA uptake inhibitors.[6] |
| Esterification of Carboxylic Acid | Often leads to prodrugs with improved permeability, but the free acid is required for activity. | The parent compound, nipecotic acid, is zwitterionic at physiological pH, limiting its ability to cross the blood-brain barrier.[1] |
| Piperidine Ring Substitution | Substitutions at other positions on the ring can decrease activity.[7] | The 3-substituted piperidine ring is crucial for activity.[7] |
| Stereochemistry at C3 | The (R)-enantiomer of nipecotic acid is generally more potent as a GABA uptake inhibitor.[6] | (R)-Piperidine-3-carboxylic acid is a key intermediate for GABA uptake inhibitors.[6] |
Platelet Aggregation Inhibition
Certain N-substituted nipecotamides (amides of nipecotic acid) have shown potent antiplatelet aggregation activity.
| Analogue Modification | General Effect on Platelet Aggregation Inhibition | Supporting Evidence |
| N-substitution | Long alkyl or aralkyl groups at the nitrogen atom enhance activity. Optimal activity is seen with specific chain lengths.[7] | 1-decyl-3-(N,N-diethylcarbamoyl)piperidine was a potent inhibitor in one study.[7] |
| C3-Carboxylic Acid Modification | Conversion to an amide (nipecotamide) is essential for antiplatelet activity. The nature of the amide substituent is also critical.[7] | A 3-substituent on the piperidine ring, preferably an amide with its carbon directly attached to the ring, is necessary for activity.[7] |
| Dimerization | Linking two nipecotoyl rings via an aralkyl group can significantly increase potency.[7] | It is suggested that these inhibitors interact with two anionic sites on platelets, separated by a specific distance.[7] |
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Derivatives of piperidine carboxylic acids have been designed as dual PPARα/γ agonists, which are of interest for the treatment of metabolic disorders.
| Analogue Modification | General Effect on PPARα/γ Agonism | Supporting Evidence |
| N-substitution | Complex N-substituents containing aromatic rings are common in active compounds. | SAR studies of piperidine and dehydropiperidine carboxylic acids have identified potent dual PPARα/γ agonists.[8] |
| Piperidine Ring Unsaturation | The introduction of a double bond in the piperidine ring (dehydropiperidine) can modulate activity.[8] | A rare double bond migration was observed during the synthesis of some dehydropiperidine analogues.[8] |
| Carboxylic Acid | The carboxylic acid group is typically essential for interacting with the PPAR ligand-binding domain. | The molecular structure of these agonists often includes a carboxylic acid moiety.[8] |
Key Experimental Protocols
To enable researchers to validate and expand upon these SAR findings, we provide outlines of key experimental protocols.
In Vitro GABA Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into synaptosomes or cells expressing GABA transporters.
Step-by-step Methodology:
-
Preparation of Synaptosomes or Cells: Isolate synaptosomes from rat brain tissue or use a cell line stably expressing the desired GAT subtype.
-
Incubation: Pre-incubate the synaptosomes/cells with the test compound at various concentrations.
-
GABA Uptake: Add a solution containing radiolabeled GABA (e.g., [³H]GABA) and incubate for a short period.
-
Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained by the synaptosomes/cells using a scintillation counter.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of GABA uptake.
Logical Flow of a GABA Uptake Inhibition Assay
Caption: Workflow for determining the potency of GABA uptake inhibitors.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the aggregation of platelets in response to an agonist.
Step-by-step Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Obtain fresh blood from healthy donors and prepare PRP by centrifugation.
-
Incubation: Incubate the PRP with the test compound or vehicle control.
-
Induction of Aggregation: Add a platelet aggregation-inducing agent (e.g., ADP, collagen, or thrombin).
-
Measurement: Monitor the change in light transmission through the PRP sample over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: Determine the percentage inhibition of platelet aggregation compared to the control and calculate the IC50 value.
Conclusion and Future Directions
The "1-(2-Methylbutanoyl)piperidine-3-carboxylic acid" scaffold is a versatile starting point for the development of a wide range of biologically active compounds. The SAR data clearly indicate that modifications to the N-acyl group and the carboxylic acid moiety are key to modulating potency and selectivity for various targets, including GABA transporters, platelet receptors, and PPARs. Future research should focus on exploring a wider range of N-acyl substituents with diverse electronic and steric properties, as well as investigating bioisosteric replacements for the carboxylic acid group to improve pharmacokinetic profiles. Furthermore, detailed structural biology studies of these analogues in complex with their respective targets would provide invaluable insights for rational drug design.
References
-
Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. [Link]
-
Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. [Link]
-
Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. PubMed. [Link]
-
Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. PMC. [Link]
-
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]
-
Synthesis and structure-activity relationship of tricyclic carboxylic acids as novel anti-histamines. ChEMBL. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4- Carboxylic Acid Methyl Ester. J Pharm Sci Bioscientific Res. [Link]
-
Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. ScienceDirect. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. IntechOpen. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
